Varespladib Methyl
Description
This compound has been investigated for the treatment of Acute Coronary Syndrome. Studies showed that this compound treatment resulted in significant positive changes on lipoproteins and inflammation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
See also: Varespladib (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDOJXJUCJUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938196 | |
| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172733-08-3 | |
| Record name | Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varespladib methyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Varespladib Methyl: A Technical Guide to Its Mechanism of Action in sPLA2 Inhibition
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Varespladib and its oral prodrug, Varespladib Methyl, are potent inhibitors of secretory phospholipase A2 (sPLA2), a class of enzymes pivotal to inflammatory processes and a key component of many snake venoms. Originally developed for inflammatory conditions such as acute coronary syndrome, Varespladib has been repurposed and is now primarily investigated as a groundbreaking broad-spectrum treatment for snakebite envenomation.[1][2] This document provides a detailed examination of the molecular mechanisms underpinning Varespladib's inhibitory action on both human and venomous sPLA2 isoforms. It consolidates quantitative efficacy data, outlines key experimental protocols, and visualizes the complex biological pathways and interactions involved.
Introduction to Secretory Phospholipase A2 (sPLA2)
Secretory phospholipase A2 enzymes are a family of enzymes that hydrolyze phospholipids at the sn-2 position, releasing a free fatty acid and a lysophospholipid.[3] This action is the rate-limiting first step in the arachidonic acid pathway, a critical cascade in the inflammatory response.[4]
-
Role in Inflammation: Upon release, arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into potent pro-inflammatory mediators, including prostaglandins, thromboxanes, and leukotrienes.[4] Elevated levels of sPLA2 are associated with numerous inflammatory diseases, including atherosclerosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[4][5][6] Varespladib specifically inhibits the IIa, V, and X isoforms of human sPLA2.[5]
-
Role in Envenomation: sPLA2 enzymes are also major toxic components in the venoms of most snakes, as well as some insects and arachnids.[4][7] In this context, they exert a wide range of toxic effects, including myotoxicity (muscle damage), neurotoxicity (paralysis), and hemotoxicity (coagulopathy and hemorrhage), contributing significantly to the morbidity and mortality of snakebites.
Varespladib and this compound: An Overview
Varespladib (LY315920) is a substituted indole that acts as the active pharmaceutical ingredient (API).[1] this compound (LY333013) is its orally bioavailable methyl ester prodrug, which is converted to the active Varespladib form after administration.[1][4] This oral availability makes it a promising candidate for pre-hospital, first-aid treatment of snakebite.[4]
Initially developed to treat conditions like acute coronary syndrome, clinical trials were halted due to a lack of efficacy for that indication.[4] However, subsequent research revealed its potent, broad-spectrum inhibitory activity against snake venom sPLA2s, leading to its repurposing as a potential universal antidote for snakebite envenomation.[3][8]
Core Mechanism of Action
Varespladib employs distinct but related mechanisms to inhibit endogenous human sPLA2 and exogenous venom sPLA2 toxins.
Inhibition of Human sPLA2 and the Arachidonic Acid Pathway
Varespladib acts as a potent anti-inflammatory agent by directly inhibiting human sPLA2 isoforms IIA, V, and X.[2] This inhibition occurs at the very beginning of the arachidonic acid cascade, preventing the initial release of arachidonic acid from membrane phospholipids.[4] By blocking this rate-limiting step, Varespladib effectively halts the downstream production of a wide array of inflammatory mediators, thereby reducing inflammation.[4]
Inhibition of Snake Venom sPLA2 Toxins
The mechanism against snake venom sPLA2 is more direct. Varespladib has been shown through X-ray crystallography to bind directly to a hydrophobic channel within the sPLA2 and sPLA2-like toxins.[2][9][10] This physical binding has two key consequences:
-
Blockage of Allosteric Activation: The binding of Varespladib within this channel prevents fatty acids from accessing the site, which in turn blocks the allosteric activation required for the toxin's conformational changes and subsequent membrane-disrupting activity.[9][10]
-
Inhibition of Non-Enzymatic Activity: This mechanism is effective even against sPLA2-like proteins (such as MjTX-II) that lack enzymatic activity but are still highly myotoxic.[2][9] Varespladib's ability to physically obstruct the toxin's functional sites neutralizes their toxicity.
Quantitative Efficacy Data
The potency of Varespladib has been quantified across numerous studies, demonstrating its high affinity for both mammalian and snake venom sPLA2s.
Table 1: In Vitro Inhibitory Activity of Varespladib against Mammalian sPLA2
| Target | Species | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|---|
| sPLA2 (non-pancreatic) | Human | Chromogenic | 7 nM | [11] |
| sPLA2 | Human | Chromogenic | 9 nM (0.009 µM) | [2] |
| sPLA2 in Serum | Human | Not Specified | 6.2 nM | [11][12] |
| sPLA2 in Serum | Rat | Not Specified | 8.1 nM | [11][12] |
| sPLA2 in Serum | Rabbit | Not Specified | 5.0 nM | [11][12] |
| sPLA2 in Serum | Guinea Pig | Not Specified | 3.2 nM | [11][12] |
| sPLA2-induced Thromboxane Release | Guinea Pig | Cell-based | ~800 nM (0.8 µM) |[11][13] |
Table 2: In Vitro Inhibitory Activity of Varespladib against Venom sPLA2
| Venom Source | Active Compound | IC50 Range | Key Finding | Reference(s) |
|---|---|---|---|---|
| 28 snake species (6 continents) | Varespladib | Picomolar to Nanomolar | Broad-spectrum, high-potency inhibition. | [1][3][8] |
| 28 snake species (6 continents) | This compound | Picomolar to Nanomolar | Orally bioavailable prodrug is also highly potent. | [3][8] |
| B. asper, D. russelii, O. scutellatus | Varespladib | Fully neutralized at 20 µM | Effective against key hemotoxic venoms. | [14] |
| E. carinatus | Varespladib | Fully neutralized at 4 µM | Potent inhibition of saw-scaled viper venom. | [14] |
| Bee (Apis mellifera) | Varespladib | 13.25 µM | Significantly less potent against bee venom than snake venom. |[3][15] |
Table 3: In Vivo and Ex Vivo Efficacy of Varespladib
| Model | Venom/Challenge | Treatment | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Mouse Model | Micrurus fulvius (lethal dose) | Varespladib | Striking survival benefit. | [3][8] |
| Rat Model | Micrurus fulvius (4-8 mg/kg) | Varespladib (IV) | Complete rescue; suppressed sPLA2 activity and hemolysis. | [3] |
| Porcine Model | Micrurus fulvius (lethal dose) | Varespladib (IV) or this compound (oral) | 100% survival (14/14 animals) to 120h endpoint. | [1] |
| Guinea Pig BAL Cells | Human sPLA2 | Varespladib (IV) | Inhibited thromboxane release with an ED50 of 16.1 mg/kg. |[11][13] |
Key Experimental Methodologies
The mechanism and efficacy of Varespladib have been elucidated through a variety of in vitro, ex vivo, and in vivo experimental protocols.
In Vitro Chromogenic sPLA2 Activity Assay
This is the most common method used to determine the IC50 of Varespladib against sPLA2 from various sources.
-
Principle: This assay uses a synthetic substrate, a 1,2-dithio analog of diheptanoyl phosphatidylcholine. sPLA2 cleaves the substrate, and the resulting free thiol reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically. The rate of color change is proportional to sPLA2 activity.
-
Detailed Protocol:
-
Reagent Preparation: An assay buffer is prepared containing 25 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 100 mM KCl, 0.3% Triton X-100, and 454 µM DTNB.[3] The substrate is the 1,2-dithio analog of diheptanoyl phosphatidylcholine.[3]
-
Assay Plate Setup: The assay is typically performed in a 384-well microtiter plate.[3][13]
-
Incubation: A known concentration of sPLA2 (either purified enzyme or whole venom) is added to the wells containing the assay buffer and substrate.[13] Varespladib is added in a series of dilutions to generate a dose-response curve.
-
Measurement: The plate is incubated (e.g., for 30 minutes at 40°C), and the absorbance is read at a wavelength corresponding to the DTNB reaction product (typically 405-425 nm).[13][16]
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each Varespladib concentration relative to a control (no inhibitor), and the IC50 value is calculated using non-linear regression.[3]
-
In Vivo Envenomation and Rescue Models
Animal models are critical for confirming the in vivo efficacy of Varespladib.
-
Principle: To assess the ability of Varespladib to prevent lethality and other toxic effects following a lethal dose of snake venom.
-
Detailed Protocol (Example: Mouse Model):
-
Animal Selection: A cohort of mice (e.g., CD-1) of similar weight and age is used.
-
Venom Administration: A predetermined lethal dose (e.g., 2-4 times the LD50) of snake venom (e.g., Micrurus fulvius) is administered to the animals, typically via subcutaneous or intravenous injection.[3][17]
-
Treatment:
-
Observation: Animals are monitored over a set period (e.g., 24-48 hours) for signs of toxicity (e.g., paralysis, respiratory distress) and survival.[17]
-
Data Analysis: Survival curves (e.g., Kaplan-Meier) are generated and statistically compared between the control and treatment groups to determine if Varespladib provides a significant survival benefit.[18] Additional endpoints, such as sPLA2 activity in blood samples, can also be measured.[3]
-
Conclusion
This compound represents a paradigm shift in the potential treatment of snakebite envenomation. Its mechanism of action is twofold: as a classic anti-inflammatory, it inhibits human sPLA2 at the head of the arachidonic acid cascade, and as a direct toxin inhibitor, it physically binds to and neutralizes the sPLA2 enzymes that constitute a major toxic component of snake venoms.[1][4] Extensive quantitative data from in vitro and in vivo studies confirm its high potency and broad-spectrum activity against venoms from numerous medically important snake species.[3][8] The detailed methodologies described herein provide a foundation for further research into this promising therapeutic, which has the potential to significantly reduce the global burden of death and disability from snakebite.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varespladib - Wikipedia [en.wikipedia.org]
- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 8. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 17. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms [mdpi.com]
- 18. Feasibility study: Varespladib protects CD-1 mice from lethal doses of whole bee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Varespladib Methyl (LY333013): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varespladib Methyl, also known as LY333013, is a potent, orally bioavailable small molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes. It is the methyl ester prodrug of its active form, Varespladib (LY315920).[1][2] Initially investigated for the treatment of inflammatory conditions such as acute coronary syndrome and rheumatoid arthritis, Varespladib and its methyl ester have garnered significant recent attention as a broad-spectrum inhibitor of snake venom sPLA2s, showing promise as a potential adjunctive therapy for snakebite envenoming.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, tailored for professionals in the field of drug development and research.
Chemical Structure and Properties
This compound is chemically described as methyl 2-((3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yl)oxy)acetate.[5] It is a substituted indole derivative with a molecular formula of C₂₂H₂₂N₂O₅ and a molecular weight of 394.42 g/mol .[6][7]
| Property | Value | Reference |
| IUPAC Name | methyl 2-((3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yl)oxy)acetate | [5] |
| Synonyms | LY333013, A-002, S-3013 | [1][5] |
| Molecular Formula | C₂₂H₂₂N₂O₅ | [6][7] |
| Molecular Weight | 394.42 g/mol | [6][7] |
| CAS Number | 172733-08-3 | [6][7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
Synthesis of Varespladib
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a patent (CN101838232B) outlines a method for the preparation of its active form, Varespladib.[8] The synthesis of this compound would subsequently involve a standard esterification of the carboxylic acid group of Varespladib.
The synthesis described in the patent utilizes 4-hydroxyindole as the starting material. The key steps involve:
-
Protection of the hydroxyl and indole nitrogen groups: The hydroxyl group is protected, followed by the protection of the indole nitrogen with a benzenesulfonyl group.
-
Introduction of the C2-ethyl and C3-acetyl groups: An acetyl group is introduced at the 2-position of the indole ring, which is then reduced to an ethyl group.
-
Deprotection and functionalization: The protecting groups are removed, and a tert-butyl acetate group is introduced at the 4-hydroxyl position.
-
N-benzylation and C3-acylation: The indole nitrogen is benzylated, and the 3-position is acylated with oxalyl chloride.
-
Aminolysis and final deprotection: The resulting acyl chloride is subjected to aminolysis to form the oxamoyl group, followed by the hydrolysis of the tert-butyl ester to yield Varespladib.
The final conversion of Varespladib to this compound would be achieved through a standard esterification reaction, for example, by reacting Varespladib with methanol in the presence of an acid catalyst.
Mechanism of Action: Inhibition of Secretory Phospholipase A2
This compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Varespladib.[9] Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2), with high affinity for isoforms IIA, V, and X.[1] sPLA2 enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids at the sn-2 position to release arachidonic acid and lysophospholipids.[4] Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib effectively blocks the initial step of the arachidonic acid pathway, thereby reducing the production of these inflammatory molecules.[1][4]
The inhibitory effect of Varespladib extends to the sPLA2 enzymes found in a broad range of snake venoms.[3] This makes it a promising candidate for the treatment of snakebite envenoming, as sPLA2s are major toxins responsible for many of the pathological effects of snakebites, including neurotoxicity, myotoxicity, and coagulopathy.[3][10]
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. ycmd.yale.edu [ycmd.yale.edu]
- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. CN101838232B - Method for the preparation of Varespladib - Google Patents [patents.google.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes [mdpi.com]
Varespladib vs. Varespladib Methyl: A Pharmacological Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, has been a subject of extensive research due to its potential therapeutic applications in a range of inflammatory conditions and, more recently, as a broad-spectrum antidote for snakebite envenomation. The development of its orally bioavailable prodrug, varespladib methyl, marked a significant step in advancing its clinical utility. This technical guide provides a comprehensive comparative analysis of the pharmacology of varespladib and its methyl prodrug, focusing on their mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed methodologies for key experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals in the field.
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are a superfamily of enzymes that play a pivotal role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[1][2] Arachidonic acid is a precursor to a wide array of pro-inflammatory mediators, including prostaglandins and leukotrienes.[1][2] Varespladib is a potent inhibitor of several sPLA2 isoforms, including the clinically relevant IIA, V, and X isoforms.[3][4] By blocking the initial step of the arachidonic acid pathway, varespladib exhibits significant anti-inflammatory properties.[3]
To overcome the poor oral bioavailability of varespladib, a methyl ester prodrug, this compound (also known as A-002), was developed.[3] This prodrug is designed to be absorbed from the gastrointestinal tract and then rapidly hydrolyzed by esterases in the body to release the active parent molecule, varespladib.[3] This guide will dissect the pharmacological nuances between the parent drug and its prodrug, providing a clear, data-driven comparison.
Mechanism of Action: Targeting the Inflammatory Cascade
Both varespladib and its prodrug, after conversion, exert their pharmacological effects by inhibiting sPLA2. This inhibition is a critical intervention point in the arachidonic acid signaling pathway.
The Arachidonic Acid Pathway
The liberation of arachidonic acid from the cell membrane by sPLA2 is the rate-limiting step in the synthesis of eicosanoids. Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, fever, and other physiological and pathological processes.
Prodrug Activation
This compound is pharmacologically inactive until it undergoes in vivo hydrolysis to form the active moiety, varespladib. This conversion is a critical step for the therapeutic efficacy of the oral formulation.
References
- 1. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of Varespladib Methyl in the Arachidonic Acid Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Varespladib methyl, an orally bioavailable prodrug of the potent secretory phospholipase A2 (sPLA2) inhibitor varespladib, represents a significant tool for investigating the intricate role of the arachidonic acid (AA) pathway in various physiological and pathological processes. By targeting the initial rate-limiting step of this cascade, varespladib offers a unique mechanism to modulate the production of downstream pro-inflammatory lipid mediators. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against sPLA2 isoforms, and detailed experimental protocols for its evaluation. While initially investigated for inflammatory conditions such as acute coronary syndrome, its development for this indication was halted due to a lack of efficacy.[1] More recently, varespladib has gained prominence as a promising broad-spectrum therapeutic for snakebite envenoming, a testament to its potent sPLA2 inhibitory activity.[1][2]
Introduction: The Arachidonic Acid Pathway and the Role of sPLA2
The arachidonic acid cascade is a pivotal signaling pathway that governs a wide array of cellular responses, most notably inflammation.[3] Arachidonic acid, a polyunsaturated fatty acid, is typically esterified within the sn-2 position of membrane phospholipids.[3] Upon cellular stimulation by various insults, including pathogens, tissue injury, or inflammatory cytokines, phospholipase A2 (PLA2) enzymes are activated to hydrolyze these phospholipids, releasing free arachidonic acid into the cytoplasm.[3]
Secretory phospholipases A2 (sPLA2s) are a family of low molecular weight, calcium-dependent enzymes that play a crucial role in the extracellular release of arachidonic acid.[1] Specific isoforms, particularly groups IIA, V, and X, are highly expressed at sites of inflammation and are implicated in the pathogenesis of numerous inflammatory diseases. Once released, arachidonic acid is rapidly metabolized by three major enzymatic pathways:
-
Cyclooxygenases (COXs): Produce prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenases (LOXs): Generate leukotrienes and lipoxins, involved in chemotaxis, bronchoconstriction, and vascular permeability.
-
Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular tone and inflammation.
Given its upstream position in this cascade, sPLA2 represents a compelling therapeutic target for a broad range of inflammatory conditions.
This compound: Mechanism of Action
This compound is the orally bioavailable methyl ester prodrug of varespladib.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by plasma esterases to its active form, varespladib.[1] Varespladib is a potent and selective inhibitor of several sPLA2 isoforms, with a particularly high affinity for groups IIA, V, and X.[1] By binding to the active site of these enzymes, varespladib prevents the hydrolysis of membrane phospholipids, thereby inhibiting the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.[1]
Quantitative Data
In Vitro Inhibitory Activity
Varespladib demonstrates potent inhibition of key pro-inflammatory sPLA2 isoforms. The following table summarizes its inhibitory activity (IC50) from various in vitro studies.
| sPLA2 Isoform/Source | Assay Type | IC50 (nM) | Reference |
| Human sPLA2-IIA | Chromogenic | 9 | [2] |
| Human Serum sPLA2 | Chromogenic | 6.2 | [2] |
| Rat Serum sPLA2 | Chromogenic | 8.1 | [2] |
| Rabbit Serum sPLA2 | Chromogenic | 5.0 | [2] |
| Guinea Pig Serum sPLA2 | Chromogenic | 3.2 | [2] |
| Human sPLA2-V | Not Specified | Low nM range | [4] |
| Human sPLA2-X | Not Specified | Low nM range | [4] |
| Snake Venom sPLA2s (various) | Chromogenic | Pico- to nanomolar range | [2] |
Pharmacokinetics of this compound
This compound exhibits favorable pharmacokinetic properties for an orally administered drug.
| Parameter | Value | Species | Reference |
| Bioavailability | Orally Bioavailable | Human | [1][5] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | Human | |
| Half-life (t1/2) | ~8 - 12 hours | Human |
Clinical Trial Data
Clinical studies have evaluated the effect of this compound on various biomarkers and clinical endpoints.
VISTA-16 Trial (NCT01130246) in Acute Coronary Syndrome [3][6][7]
| Outcome | Varespladib Group | Placebo Group | p-value |
| Primary Endpoint (CV death, MI, stroke, unstable angina) | 6.1% | 5.1% | 0.08 |
| Myocardial Infarction (MI) | 3.4% | 2.2% | 0.005 |
| Secondary Endpoint (CV death, MI, stroke) | 4.6% | 3.8% | 0.04 |
Phase 2b Trial in Acute Coronary Syndrome [8]
| Biomarker (at 8 weeks) | Varespladib + Atorvastatin (% change) | Placebo + Atorvastatin (% change) | p-value |
| LDL-C | -49.6% | -43.4% | 0.002 |
| sPLA2-IIA | -82.4% | -15.6% | <0.0001 |
| hsCRP | -75.0% | -71.0% | 0.097 |
| Biomarker (at 24 weeks) | Varespladib + Atorvastatin (% change) | Placebo + Atorvastatin (% change) | p-value |
| LDL-C | -43.5% | -37.6% | <0.05 |
| sPLA2-IIA | -78.5% | -6.4% | <0.0001 |
| hsCRP | -79.8% | -77.0% | 0.02 |
BRAVO Trial (Phase II) in Snakebite Envenoming [4][5][9]
| Outcome | Varespladib Group | Placebo Group | p-value |
| Change in Snakebite Severity Score (SSS) at 6 & 9 hrs | -1.1 | -1.5 | 0.13 |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is a synthesis of commonly used methods for determining the inhibitory activity of compounds against sPLA2 using a chromogenic substrate.
Materials:
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Recombinant human sPLA2-IIA
-
1,2-bis(heptanoylthio)glycero-3-phosphocholine (thio-PC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Triton X-100
-
Tris-HCl buffer
-
Calcium chloride (CaCl2)
-
Potassium chloride (KCl)
-
Varespladib
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100.
-
Prepare DTNB Solution: Dissolve DTNB in the Assay Buffer to a final concentration of 10 mM.[10]
-
Prepare sPLA2 Solution: Dilute recombinant human sPLA2-IIA in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).
-
Prepare Substrate Solution: Dissolve thio-PC in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).
-
Prepare Varespladib Dilutions: Prepare a stock solution of varespladib in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the appropriate varespladib dilution or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the sPLA2 solution to all wells except the blank controls.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 100 µL of the Substrate Solution to each well to start the reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 15-30 minutes at 37°C. The color change is due to the reaction of the free thiol produced by PLA2 activity with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells (no enzyme) from all other wells.
-
Calculate the percentage of inhibition for each varespladib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the varespladib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Arachidonic Acid Release Assay (Radiometric)
This protocol describes a method to measure the release of arachidonic acid from cultured cells.
Materials:
-
Cultured cells (e.g., macrophages, neutrophils)
-
Cell culture medium and supplements
-
[3H]-arachidonic acid
-
Varespladib
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS, calcium ionophore)
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Radiolabeling: Remove the culture medium and replace it with fresh medium containing [3H]-arachidonic acid (e.g., 0.5 µCi/mL). Incubate for 18-24 hours to allow for incorporation into cellular phospholipids.
-
Washing: Carefully aspirate the labeling medium and wash the cells three times with serum-free medium containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-arachidonic acid.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of varespladib or vehicle control in serum-free medium for 30-60 minutes at 37°C.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells and incubate for the desired time period (e.g., 30 minutes to a few hours).
-
Sample Collection: Carefully collect the supernatant from each well and transfer it to a scintillation vial.
-
Scintillation Counting: Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release by dividing the counts per minute (CPM) in the supernatant by the total CPM incorporated by the cells (supernatant + cell lysate).
-
Determine the inhibitory effect of varespladib by comparing the percentage of release in the treated wells to the vehicle control.
-
In Vivo Model of LPS-Induced Inflammation
This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in a mouse model of systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for oral administration (e.g., carboxymethylcellulose)
-
Anesthesia
-
Equipment for blood and tissue collection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally to the mice at the desired dose (e.g., 1-10 mg/kg).
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[11]
-
Monitoring and Sample Collection: At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.[11] Collect blood via cardiac puncture for plasma analysis and harvest tissues of interest (e.g., lungs, liver, brain).
-
Endpoint Analysis:
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or tissue homogenates using ELISA or multiplex assays.
-
sPLA2 Activity: Measure sPLA2 activity in the plasma using a chromogenic assay as described above.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.
-
Gene Expression: Extract RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.
-
Conclusion
This compound is a valuable research tool for elucidating the role of secretory phospholipase A2 in the arachidonic acid pathway and its contribution to inflammatory processes. Its potent and selective inhibition of key sPLA2 isoforms allows for the targeted investigation of this pathway in various in vitro and in vivo models. While its clinical development for cardiovascular diseases was unsuccessful, its repurposing as a treatment for snakebite envenoming highlights the significant therapeutic potential of targeting sPLA2. The experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted role of the arachidonic acid cascade and to evaluate novel therapeutic strategies targeting this critical inflammatory pathway.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gh.bmj.com [gh.bmj.com]
- 6. An India-Focused Randomized, Double-Blind, Placebo-Controlled Phase 2 Clinical Trial to Evaluate the Safety and Efficacy of Oral Varespladib-Methyl in Subjects Bitten by Venomous Snakes - Grants Awarded | Wellcome [wellcome.org]
- 7. abcam.com [abcam.com]
- 8. ycmd.yale.edu [ycmd.yale.edu]
- 9. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
Varespladib Methyl: A Technical Guide to its Inhibition of Secretory Phospholipase A2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varespladib Methyl (formerly LY333013) is the orally bioavailable prodrug of Varespladib (LY315920), a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. This technical guide provides an in-depth overview of Varespladib's mechanism of action, with a specific focus on its inhibitory activity against the sPLA2 isoforms IIA, V, and X. These isoforms are key players in the arachidonic acid cascade, a critical pathway in inflammation. Initially developed for inflammatory conditions such as acute coronary syndrome, Varespladib has since been repurposed and is under investigation as a broad-spectrum treatment for snakebite envenoming due to its potent inhibition of venom sPLA2s. This document details the quantitative inhibitory profile of Varespladib, provides comprehensive experimental protocols for assessing its activity, and illustrates the relevant signaling pathways and experimental workflows.
Introduction
Secretory phospholipases A2 (sPLA2s) are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids, most notably arachidonic acid, and lysophospholipids.[1] There are several distinct isoforms of sPLA2, with groups IIA, V, and X being significantly implicated in inflammatory processes.[2][3] The liberation of arachidonic acid by these sPLA2s is the rate-limiting step in the biosynthesis of eicosanoids, a diverse group of lipid mediators including prostaglandins and leukotrienes, which are pivotal in modulating inflammation, immunity, and hemostasis.[4][5]
Varespladib is a synthetic, indole-based small molecule designed to be a potent and reversible inhibitor of sPLA2.[6][7] Its prodrug, this compound, allows for oral administration and is rapidly converted to the active Varespladib molecule in the body.[3] This guide will explore the specifics of Varespladib's interaction with its target sPLA2 isoforms.
Quantitative Inhibitory Profile
Varespladib demonstrates potent inhibition of sPLA2 isoforms IIA, V, and X. The following tables summarize the available quantitative data on the inhibitory activity of Varespladib and its prodrug, this compound.
Table 1: Inhibitory Activity of Varespladib against Human sPLA2 Isoforms
| Isoform | IC50 (nM) | Assay Type | Reference(s) |
| sPLA2-IIA | 9 | Chromogenic Assay | [8] |
| sPLA2-IIA | 6.2 | Not Specified | [6] |
| sPLA2-V | Low nM range | Not Specified | [2] |
| sPLA2-X | Low nM range | Not Specified | [2] |
| Pancreatic sPLA2-IB | ~360 (40-fold less active than against IIA) | Chromogenic Assay | [8] |
Table 2: Inhibitory Activity of Varespladib against sPLA2 from Various Sources
| Source | IC50 (µM) | Assay Type | Reference(s) |
| Overall (from clinical trial) | 0.009 | Chromogenic Assay | [3] |
| Human sPLA2 (in serum) | 0.0062 | Not Specified | [9] |
| Rat sPLA2 (in serum) | 0.0081 | Not Specified | [9] |
| Rabbit sPLA2 (in serum) | 0.0050 | Not Specified | [9] |
| Guinea Pig sPLA2 (in serum) | 0.0032 | Not Specified | [9] |
| Human sPLA2 (in BAL cells) | 0.79 | Thromboxane A2 Release Assay | [8][10] |
Table 3: Inhibitory Activity of Varespladib and this compound against Snake Venom sPLA2s
| Compound | Venom Source | IC50 (µM) | Assay Type | Reference(s) |
| Varespladib | 28 medically important snake venoms | Nanomolar to Picomolar range | Chromogenic Assay | [11] |
| This compound | 28 medically important snake venoms | Nanomolar to Picomolar range | Chromogenic Assay | [11] |
Signaling Pathway of sPLA2 Inhibition by Varespladib
Varespladib exerts its anti-inflammatory effects by inhibiting the initial step of the arachidonic acid cascade. By blocking the activity of sPLA2 isoforms IIA, V, and X, Varespladib prevents the release of arachidonic acid from membrane phospholipids. This, in turn, reduces the substrate available for downstream enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), leading to decreased production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of lipoproteins by sPLA2's enhances mitogenesis and eicosanoid release from vascular smooth muscle cells: Diverse activity of sPLA2's IIA, V and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. High sPLA2-IIA level is associated with eicosanoid metabolism in patients with bacterial sepsis syndrome | PLOS One [journals.plos.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology of LY315920/S-5920, [[3-(aminooxoacetyl)-2-ethyl-1- (phenylmethyl)-1H-indol-4-yl]oxy] acetate, a potent and selective secretory phospholipase A2 inhibitor: A new class of anti-inflammatory drugs, SPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Research of Varespladib Methyl for Snakebite Envenoming
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Snakebite envenoming remains a significant global health crisis, primarily affecting rural populations in developing nations with limited access to prompt medical care. The mainstay of treatment, antivenom, while effective, has limitations related to specificity, cost, and the need for intravenous administration in a clinical setting. This has spurred research into field-deployable, broad-spectrum therapeutics. Varespladib and its orally bioavailable prodrug, Varespladib Methyl, have emerged as promising candidates. Originally developed for inflammatory conditions, these small molecules are potent inhibitors of secretory phospholipase A2 (sPLA2), a key and nearly ubiquitous toxin family in snake venoms responsible for a wide array of pathologies, including neurotoxicity, myotoxicity, and coagulopathy.[1][2][3][4][5] This document provides a comprehensive overview of the preclinical research that has propelled this compound into clinical trials, focusing on its mechanism of action, efficacy data from in vitro and in vivo models, and the experimental protocols employed in its evaluation.
Introduction to Varespladib and its Mechanism of Action
Varespladib (LY315920) is a synthetic, indole-based molecule designed as a potent inhibitor of mammalian secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1][3] These enzymes are crucial in the arachidonic acid pathway, which mediates inflammation.[3] this compound (LY333013) is the orally bioavailable methyl ester prodrug of Varespladib. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases into the active Varespladib molecule.[3]
The repurposing of Varespladib for snakebite envenoming stems from the structural and functional homology between mammalian sPLA2s and their venom counterparts (svPLA2s).[6] svPLA2s are a major component in over 95% of snake venoms and are critical drivers of toxicity.[5] They exert their effects through both enzymatic and non-enzymatic mechanisms, leading to cell membrane disruption, neurotoxicity (by damaging nerve terminals), myotoxicity (muscle damage), and coagulopathy (disruption of blood clotting).[3][7] Varespladib broadly and potently inhibits the catalytic activity of these svPLA2s, thereby neutralizing a primary driver of venom pathology.[1][4]
Caption: Workflow of this compound prodrug activation.
Caption: Varespladib inhibits the sPLA2-mediated inflammatory cascade.
Quantitative Preclinical Efficacy Data
Preclinical studies have demonstrated Varespladib's potent, broad-spectrum efficacy against a wide range of snake venoms from the Elapidae and Viperidae families.
In Vitro Inhibition Data
Varespladib and its prodrug show high-level sPLA2 inhibition at picomolar to nanomolar concentrations against medically important snake venoms from six continents.[7][8] The half-maximal inhibitory concentration (IC50) values highlight its potent activity.
Table 1: In Vitro sPLA2 Inhibition by Varespladib Against Various Snake Venoms
| Snake Species | Family | Varespladib IC50 (µM) | Reference |
| Micrurus fulvius (Eastern Coral Snake) | Elapidae | 0.0004 | [8] |
| Vipera berus (Common European Adder) | Viperidae | 0.0006 | [8] |
| Deinagkistrodon acutus | Viperidae | 0.0016 - 0.063 mg/mL | [1] |
| Agkistrodon halys | Viperidae | 0.0016 - 0.063 mg/mL | [1] |
| Protobothrops mucrosquamatus | Viperidae | 0.1013 | [1] |
| Daboia russelii | Viperidae | 0.0005 | [9] |
| Crotalus durissus terrificus | Viperidae | 0.0055 | [9] |
| Naja nigricollis | Elapidae | Not fully inhibited at 10 µM | [9] |
*Note: Original data presented in mg/mL. Conversion to µM depends on the specific molecular weight of the target sPLA2, which varies.
In Vivo Efficacy Data
Animal models have been crucial in demonstrating the therapeutic potential of Varespladib. Studies in mice, rats, and pigs have shown significant survival benefits and amelioration of venom-induced pathologies.
Table 2: In Vivo Efficacy of Varespladib/Varespladib Methyl in Animal Models
| Venom Species | Animal Model | Varespladib Dose / Route | Key Outcomes | Reference |
| Micrurus fulvius | Mouse | 4 mg/kg (pretreatment) | 100% survival (vs. 0% in control) | [10] |
| Micrurus fulvius | Rat | 4-8 mg/kg | Striking survival benefit | [7][8] |
| Micrurus fulvius | Pig | 5 mg/kg IV bolus and/or 2.5 mg/kg oral q6h | 100% survival to 120h endpoint | [1] |
| Vipera berus | Mouse | Not specified | Significant survival benefit | [7][8] |
| Deinagkistrodon acutus | Mouse | 0.16–2.56 µg/g | ED50 = 1.14 µg/g | [11] |
| Agkistrodon halys | Mouse | Not specified | ED50 = 0.45 µg/g | [11] |
| Bungarus multicinctus | Mouse | Not specified | ED50 = 17.55 µg/g | [11] |
| Naja atra | Mouse | Not specified | ED50 = 22.09 µg/g | [11] |
| Oxyuranus scutellatus | Pig | IV or Oral | 100% survival (n=13) | [12] |
| C.d. terrificus, B. multicinctus, O. scutellatus | Mouse | Single IV or Oral dose | Delayed or abrogated lethality; reversed paralysis | [13] |
Amelioration of Venom-Induced Pathology
Varespladib has been shown to significantly reduce local and systemic tissue damage following envenoming.
-
Hemorrhage and Myonecrosis: In mice envenomed with D. acutus and A. halys venom, Varespladib almost completely inhibited severe hemorrhagic toxicity.[11] It also markedly attenuated edema, myonecrosis, and the loss of the muscle structural protein desmin in the gastrocnemius muscle.[1][11]
-
Systemic Organ Protection: Treatment with Varespladib led to a significant down-regulation of key serum enzymes that indicate organ damage, demonstrating a protective effect on viscera.[11]
-
Coagulopathy: Varespladib effectively neutralizes the anticoagulant activities induced by the svPLA2s in many hemotoxic venoms.[14] In a porcine model with M. fulvius venom, this compound corrected the anticoagulant effect.[1][4][15]
Table 3: Effect of Varespladib on Serum Markers of Tissue Damage in Mice
| Serum Marker | Function | Outcome of Varespladib Treatment | Reference |
| Creatine Kinase (CK) | Marker for muscle damage | Significantly down-regulated | [11] |
| Lactate Dehydrogenase (LDH) | General marker for tissue damage | Significantly down-regulated | [11] |
| Aspartate Transaminase (AST) | Marker for liver/muscle damage | Significantly down-regulated | [11] |
| Alanine Transaminase (ALT) | Marker for liver damage | Significantly down-regulated | [11] |
Detailed Experimental Protocols
The preclinical evaluation of Varespladib involved a range of standardized in vitro and in vivo assays.
In Vitro sPLA2 Inhibition Assay (Chromogenic Assay)
This assay is commonly used to determine the IC50 of inhibitors against svPLA2s.
-
Principle: The assay measures the enzymatic activity of sPLA2 on a chromogenic substrate. The rate of color change is proportional to enzyme activity.
-
Reagents:
-
Snake venom of interest (source of sPLA2).
-
Varespladib or this compound (test inhibitor).
-
Chromogenic substrate (e.g., a lecithin-based substrate).
-
Assay buffer (e.g., Tris-HCl with Ca2+).
-
-
Procedure:
-
A dilution series of Varespladib is prepared.
-
A fixed concentration of snake venom is pre-incubated with each Varespladib dilution for a set period.
-
The chromogenic substrate is added to initiate the reaction.
-
The change in absorbance is measured over time using a spectrophotometer (e.g., plate reader).
-
The rate of reaction for each inhibitor concentration is calculated and compared to a control (venom without inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
In Vivo Efficacy and Lethality Studies (Mouse Model)
These studies are designed to assess the ability of Varespladib to prevent or delay death and reduce morbidity.
-
Animal Model: Typically, Swiss Webster or CD-1 mice (e.g., 18-20g) are used.
-
Venom Preparation and Dosing:
-
Lyophilized venom is reconstituted in saline.
-
The lethal dose 50 (LD50) is predetermined. Experiments often use a challenge dose of several multiples of the LD50 (e.g., 2x to 6x LD50) to ensure a robust envenoming model.[11]
-
-
Experimental Groups:
-
Control Group: Mice receive venom only.
-
Treatment Group(s): Mice receive venom and Varespladib/Varespladib Methyl. Dosing, timing (pre-treatment, co-administration, or post-envenomation rescue), and route of administration (e.g., intravenous, oral, subcutaneous) are varied to assess efficacy under different scenarios.[13]
-
Vehicle Control: Mice receive the drug vehicle only to rule out any effects of the solvent.
-
-
Procedure:
-
Mice are injected with the venom, typically via subcutaneous (s.c.) or intramuscular (i.m.) routes to mimic a natural bite.
-
The inhibitor is administered according to the study design.
-
Animals are observed for a set period (e.g., 24-48 hours), and key outcomes are recorded.
-
-
Primary Endpoint: Survival time and overall survival rate at the end of the observation period.
-
Secondary Endpoints:
Caption: A typical workflow for an in vivo preclinical efficacy study.
Median Effective Dose (ED50) Estimation
This protocol determines the dose of Varespladib required to protect 50% of the animals from a lethal dose of venom.
-
Procedure: Multiple groups of mice (e.g., n=10 per group) are challenged with a high, fixed lethal dose of venom (e.g., 6x LD50).
-
Each group receives a different, graded dose of Varespladib co-administered with the venom.
-
The number of surviving animals in each group is recorded after 24 hours.
-
The ED50 is then calculated using statistical methods, such as probit analysis.[11]
Conclusion and Future Directions
The extensive body of preclinical evidence strongly supports the potential of Varespladib and its oral prodrug, this compound, as a revolutionary treatment for snakebite envenoming. The key preclinical findings are:
-
Broad-Spectrum Potency: Varespladib potently inhibits svPLA2s from a wide variety of medically important vipers and elapids.[1][8]
-
In Vivo Efficacy: It demonstrates significant survival benefits and reverses or delays critical pathologies like neurotoxicity, myotoxicity, and coagulopathy in various animal models.[1][12][13]
-
Oral Bioavailability: The prodrug formulation, this compound, makes it suitable for oral administration, a critical feature for a pre-hospital, field-deployable treatment.[3][16]
This robust preclinical foundation has justified the advancement of this compound into Phase 2 human clinical trials.[1][4][17] The successful translation of these preclinical findings into clinical efficacy could provide a vital, easily administered, and broad-spectrum therapy, potentially transforming the management of snakebite envenoming and saving countless lives worldwide.
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. researchgate.net [researchgate.net]
- 7. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ycmd.yale.edu [ycmd.yale.edu]
- 9. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oral and IV Varespladib Rescue Experiments in Juvenile Pigs with Weakness Induced by Australian and Papuan Oxyuranus scutellatus Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Molecule of the Month - November 2023 - JSMol version [chm.bris.ac.uk]
- 17. mdpi.com [mdpi.com]
Varespladib Methyl: An In-depth Technical Guide on its Initial Cardiovascular Disease Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varespladib methyl, an orally bioavailable prodrug, is rapidly metabolized to its active form, varespladib.[1][2] This compound was developed as a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting the IIa, V, and X isoforms.[1][2] Elevated levels of sPLA2 are associated with inflammation and the progression of atherosclerosis, a key underlying factor in cardiovascular disease.[3][4][5] The enzyme's role in hydrolyzing phospholipids in low-density lipoprotein (LDL) particles, promoting their retention in the arterial wall and contributing to vascular inflammation, provided a strong rationale for investigating sPLA2 inhibition as a novel therapeutic strategy for coronary artery disease and acute coronary syndrome (ACS).[2][4][6] Initial studies showed promise, with this compound demonstrating favorable effects on inflammatory biomarkers and lipid profiles.[2][4] However, its development for cardiovascular indications was ultimately halted due to unfavorable outcomes in a large-scale Phase III clinical trial.[2][7][8] This guide provides a detailed technical overview of the initial preclinical and clinical investigations of this compound in the context of cardiovascular disease.
Mechanism of Action
Varespladib functions by inhibiting the catalytic activity of sPLA2. This enzyme is a critical initiator of the arachidonic acid pathway. By breaking down phospholipids, sPLA2 releases arachidonic acid, which is a precursor to a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes.[5] In the context of atherosclerosis, sPLA2 is believed to contribute to the disease process through several mechanisms:
-
Lipoprotein Modification: sPLA2 hydrolyzes phospholipids on the surface of LDL particles, leading to the formation of small, dense LDL (sdLDL). These particles are more susceptible to oxidation and more readily penetrate the arterial intima.[9]
-
Inflammation: The products of sPLA2 activity, lysophosphatidylcholine and free fatty acids, are pro-inflammatory and can recruit immune cells to the arterial wall, further promoting plaque development.
-
Plaque Instability: sPLA2 is found in high concentrations within atherosclerotic plaques and is thought to contribute to their instability and rupture, the primary cause of acute coronary events.
By inhibiting sPLA2, varespladib was hypothesized to interrupt these pathological processes, thereby reducing vascular inflammation and slowing the progression of atherosclerosis.
Varespladib's inhibition of sPLA2 in the arachidonic acid pathway.
Preclinical Investigations
Initial preclinical studies in animal models provided evidence for the anti-atherosclerotic effects of this compound.
Experimental Protocols
-
Guinea Pig Model of Diet-Induced Atherosclerosis: Twenty-four guinea pigs were fed a high-cholesterol (0.25%) and high-saturated fat diet for 12 weeks. The animals were divided into two groups: one receiving daily oral gavage of varespladib (A-002) and a control group receiving a vehicle (10% aqueous acacia). After the 12-week period, plasma, heart, and aorta were collected for analysis of cholesterol accumulation and inflammatory cytokines.[10]
-
ApoE-/- Mouse Models:
-
High-Fat Diet Model: Apolipoprotein E-deficient (ApoE-/-) mice were fed a high-fat diet for 16 weeks and treated with varespladib (30 and 90 mg/kg twice daily) or a vehicle. Aortic atherosclerosis was assessed using en face analysis.[11]
-
Accelerated Atherosclerosis and Aneurysm Model: In this model, angiotensin II was used to induce aortic lesions and aneurysms in ApoE-/- mice. The mice were treated with varespladib (30 mg/kg twice daily), and the effects on aortic atherosclerosis and aneurysm formation were evaluated.[11]
-
Data Presentation
| Model | Treatment | Key Findings | Reference |
| Guinea Pig | Varespladib (A-002) | - 27% reduction in aortic cholesterol accumulation- 24% reduction in atherosclerotic lesions- Significant reduction in inflammatory cytokines (IL-10, IL-12, GM-CSF) | [10] |
| ApoE-/- Mouse (High-Fat Diet) | Varespladib (30 and 90 mg/kg) | - 50% reduction in aortic atherosclerosis- Significant decrease in plasma total cholesterol | [11] |
| ApoE-/- Mouse (Angiotensin II) | Varespladib (30 mg/kg) | - ~40% reduction in aortic atherosclerosis- Attenuation of aneurysm formation | [11] |
Clinical Investigations: Phase II Trials
Following promising preclinical data, this compound advanced to Phase II clinical trials to evaluate its safety and efficacy in patients with cardiovascular disease.
Key Phase II Trials
-
PLASMA I Study: This dose-ranging study evaluated the effects of varespladib (50-500 mg twice daily) on sPLA2-IIa concentrations in patients with stable coronary heart disease over an 8-week period.[9]
-
FRANCIS-ACS Trial: A randomized, double-blind, placebo-controlled Phase 2b trial designed to investigate the effects of varespladib (500 mg daily) as an adjunct to atorvastatin (80 mg daily) on biomarkers and major adverse cardiovascular events (MACE) in 625 patients with acute coronary syndrome. The treatment duration was a minimum of 6 months.[6]
Experimental Protocols
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with stable coronary artery disease or those who recently experienced an acute coronary syndrome.[6][9][12]
-
Intervention: Oral administration of this compound at varying doses or placebo, often as an add-on to standard of care, including statin therapy.[6][9]
-
Primary Endpoints: Changes in biomarkers from baseline, including sPLA2-IIA levels, low-density lipoprotein cholesterol (LDL-C), and high-sensitivity C-reactive protein (hsCRP).[6]
-
Secondary Endpoints: Incidence of major adverse cardiovascular events.[6]
A generalized workflow for Phase II clinical trials of this compound.
Data Presentation: Biomarker Changes in FRANCIS-ACS Trial
| Biomarker | Time Point | Varespladib Group (500 mg/day) | Placebo Group | p-value | Reference |
| LDL-C | 8 Weeks | -49.6% from baseline | -43.4% from baseline | 0.002 | [6] |
| 24 Weeks | -43.5% from baseline | -37.6% from baseline | <0.05 | [6] | |
| sPLA2-IIA | 8 Weeks | -82.4% from baseline | -15.6% from baseline | <0.0001 | [6] |
| 24 Weeks | -78.5% from baseline | -6.4% from baseline | <0.0001 | [6] | |
| hsCRP | 8 Weeks | -75.0% from baseline | -71.0% from baseline | 0.097 | [6] |
| 24 Weeks | -79.8% from baseline | -77.0% from baseline | 0.02 | [6] |
While the FRANCIS-ACS trial showed statistically significant improvements in LDL-C and sPLA2-IIA levels, and a modest effect on hsCRP, there was no difference in major adverse cardiovascular events between the varespladib and placebo groups at 6 months (7.3% vs. 7.7%, respectively).[6]
Clinical Investigations: The VISTA-16 Phase III Trial
The promising biomarker data from Phase II trials led to the initiation of the large-scale Phase III VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks) trial.[2][13]
Experimental Protocol
-
Study Design: A double-blind, randomized, multicenter trial involving 5,145 patients at 362 hospitals.[8][14][15]
-
Patient Population: Patients who had presented with an acute coronary syndrome within the previous 96 hours.[8][14][15]
-
Intervention: Patients were randomized to receive either varespladib (500 mg daily) or a placebo for 16 weeks, in addition to atorvastatin and other standard therapies.[8][14][15]
-
Primary Efficacy Endpoint: A composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina with evidence of ischemia requiring hospitalization at 16 weeks.[8][14][15]
-
Secondary Endpoint: A composite of cardiovascular mortality, MI, and stroke.[8][16]
Trial Outcome and Data
The VISTA-16 trial was terminated prematurely in March 2012 by the independent Data and Safety Monitoring Board due to futility and a signal of potential harm.[2][8][17]
Logical flow leading to the termination of the VISTA-16 trial.
Data Presentation: VISTA-16 Efficacy and Safety Outcomes
| Endpoint | Varespladib Group (n=2572) | Placebo Group (n=2573) | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Composite Endpoint | 136 (6.1%) | 109 (5.1%) | 1.25 (0.97-1.61) | 0.08 | [8][14] |
| Secondary Composite Endpoint | 107 (4.6%) | 79 (3.8%) | 1.36 (1.02-1.82) | 0.04 | [8][16] |
| Myocardial Infarction | 78 (3.4%) | 47 (2.2%) | 1.66 (1.16-2.39) | 0.005 | [8][14] |
The results demonstrated that varespladib did not reduce the risk of recurrent cardiovascular events and was associated with a statistically significant increase in the risk of myocardial infarction.[8][14][15]
Conclusion
The initial investigation of this compound in cardiovascular disease was based on a strong biological rationale and promising preclinical and early clinical biomarker data. The drug effectively inhibited its target, sPLA2, and favorably modulated lipid and inflammatory markers.[4][6] However, the translation of these surrogate endpoint improvements into clinical benefit was not realized. The definitive Phase III VISTA-16 trial not only failed to demonstrate efficacy but also raised significant safety concerns, showing an increased risk of myocardial infarction in patients with acute coronary syndrome.[8][16][17] This outcome underscores the critical importance of large-scale, long-term clinical trials to validate therapeutic hypotheses, as positive effects on biomarkers do not always predict a reduction in clinical events. While its journey in cardiovascular medicine concluded, the potent sPLA2 inhibitory properties of varespladib have led to its successful repurposing and investigation as a broad-spectrum antidote for snake venom envenomation.[2]
References
- 1. This compound, an oral phospholipase A2 inhibitor for the potential treatment of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varespladib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]
- 6. Effects of this compound on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Varespladib (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Varespladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Varespladib and Cardiovascular Events in Patients With an Acute Coronary Syndrome The VISTA-16 Randomized Clinical Trial - Dialnet [dialnet.unirioja.es]
- 17. Varespladib raises MI risk after recent acute coronary syndrome | MDedge [mdedge.com]
Methodological & Application
Application Notes and Protocols for Varespladib Methyl in Murine Models of Envenomation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Varespladib and its oral prodrug, Varespladib Methyl, in murine models of snake envenomation. The protocols outlined below are synthesized from preclinical studies and are intended to serve as a foundational resource for investigating the efficacy of this broad-spectrum inhibitor of snake venom secretory phospholipase A2 (sPLA2).
Introduction
Snakebite envenoming is a significant global health issue, and the development of effective, field-deployable treatments is a critical unmet need. Varespladib and its orally bioavailable prodrug, this compound, have emerged as promising therapeutics. These molecules function by inhibiting sPLA2, a key enzymatic component in the venom of over 95% of snake species, responsible for a cascade of toxic effects including neurotoxicity, myotoxicity, and coagulopathy.[1][2] Preclinical studies in murine models have demonstrated the potent, broad-spectrum efficacy of Varespladib in neutralizing the lethal effects of various snake venoms.[3][4]
Mechanism of Action: Inhibition of sPLA2 Signaling
Snake venom sPLA2s initiate a pathological cascade by hydrolyzing phospholipids at the sn-2 position, leading to the production of arachidonic acid and lysophospholipids.[5][6] Arachidonic acid is a precursor for inflammatory mediators like prostaglandins and leukotrienes, while lysophospholipids can directly damage cell membranes.[7][8] This enzymatic activity disrupts cell membranes, promotes inflammation, and can lead to systemic toxicity.[5] Varespladib acts as a potent inhibitor of this initial step, thereby preventing the downstream inflammatory and toxic effects.[2][9]
Quantitative Data from Murine Studies
The efficacy of Varespladib has been quantified in several murine models of envenomation. The following tables summarize key findings from these studies.
Table 1: Survival Studies in Murine Models
| Venom Source | Mouse/Rat Strain | Venom Dose | Varespladib Dose & Route | Treatment Timing | Survival Rate (Varespladib vs. Control) | Reference |
| Micrurus fulvius (Eastern Coral Snake) | Mouse | ~4 mg/kg (SC) | 4 mg/kg (SC) | Pre-treatment | 100% (5/5) vs. 0% (0/5) | [3] |
| Vipera berus | Mouse | Lethal Dose | 4 mg/kg (SC or IV) | Co-administration or post-envenomation | 100% survival with IV treatment post-envenomation | [10] |
| Vipera berus nikolskii (Nikolsky's viper) | Mouse | Lethal Dose | Not specified | Not specified | 80% survival vs. 0% | [4][11] |
| Oxyuranus scutellatus | Mouse | Supralethal Dose | 10 mg/kg (IV) | Immediately after envenomation | 100% survival at 24h | [4][12] |
| Crotalus durissus terrificus | Mouse | Supralethal Dose | 10 mg/kg (IV or Oral) | Immediately after envenomation | Delayed lethality, survived 3-6h, but not 24h | [4][12] |
| Bungarus multicinctus | Mouse | Supralethal Dose | 10 mg/kg (IV or Oral) | Immediately after envenomation | Delayed lethality, survived 3-6h, but not 24h | [4][12] |
| Deinagkistrodon acutus | Mouse | 6x LD50 | 1.14 µg/g (ED50) | Co-administration | Increased survival | [13][14] |
| Agkistrodon halys | Mouse | 6x LD50 | 0.45 µg/g (ED50) | Co-administration | Increased survival | [13][14] |
Table 2: Efficacy Against Venom-Induced Pathology
| Venom Source | Pathological Endpoint | Varespladib Treatment | Outcome | Reference |
| Deinagkistrodon acutus, Agkistrodon halys | Hemorrhage | 4 mg/kg | Almost fully inhibited | [13][15] |
| Deinagkistrodon acutus, Agkistrodon halys, Bungarus multicinctus, Naja atra | Myonecrosis (muscle damage) | 4 mg/kg | Significantly reduced | [9][13] |
| Deinagkistrodon acutus, Agkistrodon halys, Bungarus multicinctus, Naja atra | Edema in gastrocnemius muscle | 4 mg/kg | Remarkably attenuated | [9][14] |
| Micrurus fulvius | sPLA2 activity in plasma | 8 mg/kg (IV) | Suppressed venom-induced rise | [3][10] |
| Micrurus fulvius | Hemolysis | 8 mg/kg (IV) | Suppressed venom-induced hemolysis | [3][10] |
| Various Hemotoxic Venoms | Coagulopathy (anticoagulation) | In vitro | Effectively neutralized | [16] |
Table 3: Pharmacological Parameters
| Parameter | Varespladib | This compound | Reference |
| Route of Administration | Intravenous (IV), Subcutaneous (SC) | Oral | [4][12] |
| Bioavailability | N/A | Orally bioavailable prodrug | [3][8] |
| In Vitro Potency (IC50) | Nanomolar to picomolar concentrations against 28 snake venoms | Generally less potent than Varespladib in vitro | [3][10] |
| Half-life (in humans) | Approximately 8-10 hours | N/A (prodrug) | [17][18] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Survival Study in a Murine Model of Lethal Envenomation
This protocol is designed to assess the ability of this compound to prevent lethality following a lethal dose of snake venom.
Materials:
-
Male or female mice (e.g., CD-1 or BALB/c, 18-22 g)
-
Lyophilized snake venom from a species of interest
-
This compound
-
Vehicle for this compound (e.g., 20% DMSO in saline)[15]
-
Sterile saline
-
Syringes and needles for injection
-
Animal housing with controlled temperature and light cycle
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Venom Preparation: Reconstitute lyophilized venom in sterile saline to the desired concentration. The lethal dose (LD50) should be predetermined in the specific mouse strain. For survival studies, a dose of 2-4 times the LD50 is often used.[3][14]
-
Group Assignment: Randomly assign mice to treatment and control groups (n=5-10 per group).
-
Control Group: Receives venom and vehicle.
-
Treatment Group: Receives venom and this compound.
-
-
Envenomation: Administer the venom via a relevant route, typically subcutaneous (SC) injection in the thigh or dorsal region to mimic a natural bite.[12]
-
Treatment Administration: Administer this compound orally (via gavage) or Varespladib via IV or SC injection. The timing of administration is a critical variable and can be before (prophylactic), at the same time as, or after (rescue) venom administration.[3][12] Dosages typically range from 4 to 10 mg/kg for Varespladib.[3][4]
-
Monitoring: Observe the animals continuously for the first few hours and then at regular intervals for up to 24-48 hours. Record time to death and any clinical signs of envenomation (e.g., paralysis, lethargy, respiratory distress).[12]
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and appropriate statistical tests (e.g., log-rank test).
Protocol 2: Assessment of Myotoxicity and Hemorrhage
This protocol evaluates the ability of Varespladib to mitigate local tissue damage caused by myotoxic and hemorrhagic venoms.
Materials:
-
As per Protocol 1
-
Evans Blue dye (for hemorrhage assessment)
-
Formic acid (for Evans Blue extraction)
-
Spectrophotometer
-
Histology equipment (formalin, paraffin, microtome, H&E stain)
-
Creatine kinase (CK) assay kit
Procedure:
-
Envenomation and Treatment: Follow steps 1-5 from Protocol 1. For myotoxicity studies, venom is often injected directly into the gastrocnemius muscle.[15]
-
Hemorrhage Assessment:
-
At a predetermined time point (e.g., 3 hours post-envenomation), euthanize the animals.
-
Excise the skin over the injection site and measure the area of hemorrhage.
-
For a more quantitative measure, inject Evans Blue dye intravenously before euthanasia. After excision, incubate the hemorrhagic skin in formic acid to extract the dye and measure absorbance with a spectrophotometer.
-
-
Myotoxicity Assessment (Histology):
-
Excise the envenomated muscle tissue and fix it in 10% formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Microscopically evaluate the sections for signs of muscle fiber necrosis, inflammation, and edema.
-
-
Myotoxicity Assessment (Biochemical Marker):
-
Collect blood samples at various time points post-envenomation.
-
Measure the serum levels of creatine kinase (CK), a marker of muscle damage, using a commercial assay kit.[14]
-
-
Data Analysis: Compare the extent of hemorrhage, histological damage, and serum CK levels between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound demonstrates significant potential as a preclinical candidate for the treatment of snakebite envenomation. Its efficacy in murine models against a broad range of snake venoms, coupled with its oral bioavailability, positions it as a promising field-deployable therapeutic. The protocols and data presented here provide a robust framework for researchers to further investigate and develop this important class of snakebite antidote. Future studies in murine models could explore the synergistic effects of Varespladib with traditional antivenom, its efficacy against a wider array of venoms, and detailed pharmacokinetic/pharmacodynamic profiling.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 3. mdpi.com [mdpi.com]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplification of Snake Venom Toxicity by Endogenous Signaling Pathways [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Asp49 Phospholipase A2 from Snake Venom Induces Cyclooxygenase-2 Expression and Prostaglandin E2 Production via Activation of NF-κB, p38MAPK, and PKC in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]
- 9. Varespladib - Wikipedia [en.wikipedia.org]
- 10. ycmd.yale.edu [ycmd.yale.edu]
- 11. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes: Varespladib Methyl in Neurotoxin Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Varespladib and its orally bioavailable prodrug, Varespladib Methyl, are potent, broad-spectrum inhibitors of secretory phospholipase A2 (sPLA2) enzymes.[1][2] Originally developed for inflammatory conditions such as acute coronary syndrome, Varespladib has been repurposed for neurotoxin research, primarily as a promising therapeutic candidate for snakebite envenomation.[1][2] Many potent snake venom neurotoxins are sPLA2s, which exert their effects by damaging nerve terminals.[3] Varespladib's ability to inhibit these venom sPLA2s makes it a valuable tool for studying neurotoxicity and a potential first-line treatment to mitigate the devastating effects of envenomation.[1][4]
Mechanism of Action: Varespladib acts as a pan-inhibitor of secretory PLA2s, including isoforms IIa, V, and X, which are crucial in the arachidonic acid inflammatory pathway.[1][2] In the context of neurotoxins, particularly those from snake venoms, Varespladib directly binds to and inhibits the catalytic activity of venom sPLA2 enzymes.[5][6] These venom sPLA2s are often presynaptic neurotoxins that disrupt neurotransmitter release by hydrolyzing phospholipids in the neuronal membrane, leading to paralysis.[3][7] By blocking this enzymatic activity, Varespladib can prevent or reverse the downstream neurotoxic, myotoxic, and coagulopathic effects of envenomation.[2][8]
Caption: Varespladib inhibits venom sPLA2, blocking the hydrolysis of membrane phospholipids and preventing neurotoxicity.
Quantitative Data
Varespladib has demonstrated potent inhibitory activity against a wide array of snake venoms in both in vitro and in vivo models.
Table 1: In Vitro sPLA2 Inhibition by Varespladib
| Venom Source | Venom Family | Varespladib IC50 (µg/µL) | Reference |
| Deinagkistrodon acutus | Viperidae | 0.0037 | [9] |
| Gloydius halys | Viperidae | 0.0016 | [9] |
| Bungarus multicinctus | Elapidae | 0.063 | [9] |
| Naja atra | Elapidae | 0.038 | [9] |
Note: IC50 values represent the concentration of Varespladib required to inhibit 50% of the venom's sPLA2 enzymatic activity.
Table 2: In Vivo Efficacy of Varespladib and this compound
| Venom Source | Animal Model | Venom Dose | Varespladib/Prodrug Administration | Outcome | Reference |
| Micrurus fulvius | Rat | Lethal Dose | Varespladib (rescue dose) | Striking survival benefit | [5][10] |
| Vipera berus | Mouse | Lethal Dose | Varespladib (rescue dose) | Striking survival benefit | [10][11] |
| Oxyuranus scutellatus | Mouse | Supralethal Dose | 10 mg/kg Varespladib (IV) or this compound (Oral) | Survived 24h observation period (controls died <3h) | [5] |
| Bungarus multicinctus | Mouse | Supralethal Dose | 10 mg/kg Varespladib (IV) or this compound (Oral) | Survived >6h, but not 24h (controls died <3h) | [5] |
| Crotalus durissus terrificus | Mouse | Supralethal Dose | 10 mg/kg Varespladib (IV) or this compound (Oral) | Survived >3h, but not 24h (controls died <3h) | [5] |
| Micrurus fulvius | Pig | Lethal Dose | 5 mg/kg Varespladib (IV) and/or 2.5 mg/kg this compound (Oral) | All 14 treated animals survived to 120h endpoint | [5] |
Experimental Protocols
Protocol 1: In Vivo Mouse Lethality and Rescue Assay
This protocol is designed to assess the ability of Varespladib or its prodrug to abrogate or delay the lethal effects of neurotoxic snake venoms.[7][12]
Objective: To determine the in vivo efficacy of Varespladib against a lethal dose of neurotoxic snake venom.
Materials:
-
Male CD-1 mice (18-20 g)
-
Lyophilized snake venom (e.g., Oxyuranus scutellatus, Bungarus multicinctus)
-
Varespladib (for intravenous injection) or this compound (for oral gavage)
-
Sterile saline solution (0.85% NaCl)
-
Syringes and needles for injection and gavage
Procedure:
-
Venom Preparation: Reconstitute lyophilized venom in sterile saline to a concentration calculated to deliver a supralethal dose (e.g., 3x LD50) in a volume of 100-200 µL.
-
Animal Groups: Divide mice into a control group (venom only) and one or more treatment groups (venom + Varespladib/Varespladib Methyl).
-
Envenomation: Inject mice subcutaneously (s.c.) in the dorsal region with the prepared venom dose.[5][7]
-
Treatment Administration:
-
At a predetermined time point (e.g., immediately after envenomation, or after the onset of symptoms), administer the treatment.[2][5]
-
Intravenous (IV): Administer Varespladib (e.g., 10 mg/kg) as a single bolus via the tail vein.[5][7]
-
Oral (p.o.): Administer this compound (e.g., 10 mg/kg) via oral gavage.[5][7]
-
-
Observation: Monitor mice continuously for the first few hours and then at regular intervals (e.g., 6 and 24 hours) for signs of neurotoxicity (e.g., paralysis, respiratory distress) and survival.[5]
-
Endpoint: The primary endpoint is survival at 24 hours. Time to death or onset of paralysis can be recorded as secondary endpoints.
Caption: Workflow for an in vivo rescue experiment using Varespladib against neurotoxic snake venom.
Protocol 2: In Vitro sPLA2 Activity Inhibition Assay
This protocol measures the direct inhibitory effect of Varespladib on the enzymatic activity of snake venom sPLA2.[9]
Objective: To determine the IC50 value of Varespladib for a specific snake venom.
Materials:
-
Lyophilized snake venom
-
Varespladib
-
Lecithin or a synthetic chromogenic sPLA2 substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the snake venom in assay buffer.
-
Prepare serial dilutions of Varespladib in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.[9]
-
Prepare the lecithin substrate emulsion or dissolve the chromogenic substrate in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of snake venom to each well (except for negative controls).
-
Add the various concentrations of Varespladib to the wells. Include positive controls (venom only) and vehicle controls (venom + solvent).
-
Pre-incubate the venom and inhibitor for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the sPLA2 substrate to all wells to start the enzymatic reaction.
-
Measurement:
-
For a lecithin-based assay, measure the clearing of the turbid solution over time using a spectrophotometer.[9]
-
For a chromogenic assay, measure the increase in absorbance at the appropriate wavelength at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of sPLA2 activity inhibition for each Varespladib concentration relative to the positive control.
-
Plot the inhibition percentage against the logarithm of the Varespladib concentration.
-
Determine the IC50 value using a non-linear regression curve fit.[9]
-
Clinical Development and Future Directions
The extensive preclinical data supporting Varespladib's efficacy has led to its evaluation in human clinical trials.[5][13] The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) study is a Phase 2 clinical trial evaluating the safety and efficacy of oral Varespladib-methyl in conjunction with the standard of care for patients envenomed by any venomous snake species.[14][15][16] This represents a significant step towards a venom-agnostic, field-deployable treatment that could overcome many limitations of traditional antivenom.[14]
Caption: this compound is an oral prodrug that inhibits sPLA2, counteracting multiple toxic effects of venom.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic varespladib molecule is a multi-functional inhibitor for PLA2 and PLA2-like ophidic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varespladib (LY315920) and Methyl Varespladib (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ycmd.yale.edu [ycmd.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Varespladib Methyl Administration in Porcine Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Varespladib Methyl in porcine research models, focusing on its application in snakebite envenoming, and proposing its use in sepsis and acute coronary syndrome based on its mechanism of action.
Introduction
This compound (the prodrug of Varespladib) is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] These enzymes play a crucial role in the inflammatory cascade by liberating arachidonic acid from cell membranes, which is then converted into pro-inflammatory mediators like prostaglandins and leukotrienes.[1] Due to its ability to block this initial step of the inflammatory process, this compound has been investigated for various inflammatory conditions. Porcine models are highly valuable in translational research due to their physiological and anatomical similarities to humans. This document outlines protocols for administering this compound in porcine models of snakebite envenoming, sepsis, and acute coronary syndrome.
Mechanism of Action: sPLA2 Inhibition
Varespladib acts as a competitive inhibitor of sPLA2, binding to the active site of the enzyme and preventing it from hydrolyzing phospholipids. This action effectively reduces the production of arachidonic acid and downstream inflammatory mediators.
References
Application Notes and Protocols for Utilizing Varespladib Methyl as a Positive Control for sPLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are a family of lipolytic enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, most notably arachidonic acid, and lysophospholipids.[2] Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, a class of potent pro-inflammatory lipid mediators.[2][3] Given their central role in inflammation, sPLA2s are significant therapeutic targets for a range of inflammatory conditions.
Varespladib Methyl (also known as A-002 or LY333013) is an orally bioavailable prodrug that is rapidly converted in the body to its active form, Varespladib (A-001 or LY315920).[1][4] Varespladib is a potent and selective inhibitor of several sPLA2 isoforms, particularly group IIA, V, and X.[1][4] Although initially investigated for the treatment of acute coronary syndrome and other inflammatory diseases, clinical trials were halted due to a lack of efficacy.[1][4] However, its well-characterized inhibitory activity makes Varespladib an excellent positive control for in vitro and in vivo studies aimed at identifying and characterizing new sPLA2 inhibitors. More recently, Varespladib has shown great promise as a broad-spectrum inhibitor of snake venom sPLA2s and is under investigation as a potential treatment for snakebite envenoming.[1][4][5]
These application notes provide detailed protocols for using this compound and Varespladib as a positive control in common sPLA2 inhibition assays.
Data Presentation
The inhibitory activity of Varespladib against various sPLA2 isoforms is summarized in the table below. These values are essential for establishing appropriate concentrations for use as a positive control in experimental settings.
| sPLA2 Isoform/Source | Assay Type | IC50 of Varespladib | Reference |
| Human Group IIA sPLA2 | Chromogenic Assay | 9 nM | [6] |
| Human Group IIA sPLA2 | --- | 6.2 nM | [6] |
| Human Serum sPLA2 | --- | 6.2 nM | [6] |
| Rat Serum sPLA2 | --- | 8.1 nM | [6] |
| Rabbit Serum sPLA2 | --- | 5.0 nM | [6] |
| Guinea Pig Serum sPLA2 | --- | 3.2 nM | [6] |
| Human sPLA2 (in BAL cells) | Thromboxane A2 Release | 0.79 µM | [7] |
| Snake Venoms (various) | Chromogenic Assay | Nanomolar to Picomolar range | [5][8] |
Experimental Protocols
Preparation of this compound and Varespladib Stock Solutions
This compound is the prodrug and is typically used for in vivo studies due to its oral bioavailability. For in vitro assays, the active form, Varespladib, is used.
Materials:
-
This compound powder
-
Varespladib powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution of Varespladib, dissolve the appropriate amount of Varespladib powder in DMSO. For example, for a 10 mM stock, dissolve 3.804 mg of Varespladib (M.Wt: 380.39 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
-
For this compound, follow the same procedure using its molecular weight (394.42 g/mol ).
-
For in vivo studies, this compound can be formulated for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is based on the principle of using a synthetic substrate that, upon cleavage by sPLA2, releases a chromogenic or thiol-containing product that can be quantified spectrophotometrically. Commercially available kits often use a 1,2-dithio analog of diheptanoyl phosphatidylcholine as a substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for detection.[9][10]
Materials:
-
Recombinant human sPLA2 (e.g., Group IIA)
-
Varespladib stock solution (see Protocol 1)
-
sPLA2 assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[10]
-
sPLA2 substrate (e.g., 1,2-diheptanoyl-thio-PC)
-
DTNB solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare the sPLA2 assay buffer as required.
-
Reconstitute the sPLA2 enzyme in assay buffer to the desired concentration.
-
Prepare a working solution of the sPLA2 substrate in the assay buffer.
-
Prepare a working solution of DTNB in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).[10]
-
-
Assay Procedure:
-
Prepare serial dilutions of Varespladib in the assay buffer. The final concentrations should bracket the expected IC50 value (e.g., 0.1 nM to 1 µM).
-
To each well of a 96-well plate, add:
-
10 µL of diluted Varespladib or vehicle (DMSO) for control.
-
10 µL of sPLA2 enzyme solution.
-
170 µL of assay buffer containing DTNB.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the sPLA2 substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 405-414 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of Varespladib by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the Varespladib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of sPLA2 to release radiolabeled arachidonic acid from the membranes of cultured cells, and the inhibitory effect of Varespladib on this process.
Materials:
-
Cell line expressing sPLA2 receptors or responsive to exogenous sPLA2 (e.g., HaCaT keratinocytes, neutrophils)[4]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[³H]-Arachidonic Acid ([³H]-AA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
sPLA2 enzyme
-
Varespladib stock solution
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Culture and Labeling:
-
Culture the cells to near confluency in appropriate culture vessels.
-
Label the cells by incubating them overnight (18-24 hours) in culture medium containing 0.4 µCi/mL of [³H]-AA.[4]
-
-
Arachidonic Acid Release:
-
Wash the cells twice with PBS containing 2 mg/mL fatty acid-free BSA to remove unincorporated [³H]-AA.[4]
-
Pre-incubate the cells with various concentrations of Varespladib or vehicle (DMSO) in serum-free medium for 30-60 minutes.
-
Stimulate the cells by adding sPLA2 to the medium and incubate for a defined period (e.g., 60 minutes).
-
-
Measurement of Released [³H]-AA:
-
Collect the supernatant (culture medium) from each well.
-
Centrifuge the supernatant to pellet any detached cells.
-
Transfer a known volume of the cleared supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter. This represents the released [³H]-AA.
-
-
Measurement of Incorporated [³H]-AA:
-
Lyse the cells remaining in the wells with a lysis buffer (e.g., 1M NaOH).[4]
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity. This represents the incorporated [³H]-AA.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-AA release for each condition: (% Release) = [Released cpm / (Released cpm + Incorporated cpm)] * 100.
-
Determine the inhibitory effect of Varespladib by comparing the percentage of release in the presence of the inhibitor to the control (sPLA2 stimulation without inhibitor).
-
Calculate the IC50 value as described in the chromogenic assay protocol.
-
Visualizations
Caption: sPLA2-mediated Arachidonic Acid Cascade and Inhibition by Varespladib.
Caption: Workflow for an in vitro sPLA2 Inhibition Assay.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]
- 5. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. abcam.com [abcam.com]
Troubleshooting & Optimization
Overcoming Varespladib Methyl solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Varespladib Methyl in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as A-002 or LY333013) is a selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, particularly isoforms IIa, V, and X.[1] It is an orally bioavailable prodrug that is rapidly converted to its active form, Varespladib (LY315920), in vivo.[1] this compound exerts its effects by blocking the enzymatic activity of sPLA2, which is a key enzyme in the arachidonic acid pathway, responsible for the production of pro-inflammatory mediators.[1]
Q2: What are the main challenges when using this compound in in vitro assays?
A2: The primary challenge with this compound is its poor aqueous solubility. This can lead to precipitation of the compound when preparing stock solutions or, more critically, when diluting it into aqueous cell culture media for in vitro experiments. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines in in vitro assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of ≤ 0.5% is generally considered safe for most cell lines in short-term assays. For sensitive cell lines or long-term experiments (over 24 hours), it is advisable to keep the final DMSO concentration at ≤ 0.1% . It is always recommended to include a vehicle control (media with the same final DMSO concentration as the experimental wells) to account for any potential solvent effects.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide addresses the common issue of this compound precipitation during in vitro experiments and provides step-by-step solutions.
Problem: Precipitate forms when preparing the this compound stock solution in DMSO.
-
Cause: The concentration of this compound may be too high for the volume of DMSO used, or the DMSO may have absorbed moisture, reducing its solvating capacity.
-
Solution:
-
Use fresh, anhydrous DMSO: Ensure the DMSO is of high purity and has been stored properly to prevent moisture absorption.
-
Gentle warming and sonication: After adding the this compound powder to DMSO, gently warm the solution (e.g., in a 37°C water bath) and sonicate until the solid is completely dissolved.[2]
-
Prepare a lower concentration stock solution: If precipitation persists, prepare a stock solution at a lower concentration.
-
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.
-
Solution:
-
Serial dilutions: Perform serial dilutions of the DMSO stock solution in DMSO to get closer to the final desired concentration before adding it to the aqueous medium. This reduces the magnitude of the polarity shock.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Rapid mixing: Add the this compound stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Use of co-solvents (with caution): For certain applications, co-solvents like PEG300 and Tween-80 can be used to improve solubility. However, their effects on the specific cell line and assay must be validated.
-
Problem: Precipitate forms in the cell culture wells during the experiment.
-
Cause: The concentration of this compound in the final culture medium may be above its solubility limit in that specific medium, especially over longer incubation times. Components in the serum or medium can also interact with the compound, leading to precipitation.
-
Solution:
-
Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium. Prepare a range of this compound concentrations and visually inspect for precipitation under a microscope after a relevant incubation period.
-
Reduce the final concentration: If precipitation is observed at the desired experimental concentration, it may be necessary to use a lower, soluble concentration.
-
Consider a serum-free medium for the treatment period: If serum components are suspected to be causing precipitation, consider switching to a serum-free medium during the drug treatment phase, if compatible with your cell line and assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations | Reference(s) |
| DMSO | ~100 mg/mL (~253 mM) | Sonication may be required. | [2] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (≥ 6.34 mM) | Clear solution. | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 5 mg/mL (≥ 12.68 mM) | Clear solution. | MedChemExpress |
Table 2: Recommended Maximum Final Concentrations of Solvents in Cell Culture
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; always include a vehicle control. |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic at higher concentrations. |
| PEG300 | < 1% (w/v) | Cytotoxicity is molecular weight dependent; lower MW PEGs are more cytotoxic.[3][4] |
| Tween-80 | < 0.1% (v/v) | Can affect cell membrane permeability and biofilm formation.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
-
Procedure for 10 mM Stock Solution: a. Weigh out a precise amount of this compound powder (MW: 394.42 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh out 3.94 mg. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Gently warm the tube to 37°C and sonicate in a water bath until the powder is completely dissolved. d. Visually inspect the solution for any remaining particulates. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Procedure for Preparing Working Solutions in Cell Culture Medium: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM in the cell culture medium with a final DMSO concentration of 0.1%, first prepare a 10 mM stock, then dilute it 1:10 in DMSO to get a 1 mM intermediate stock. c. Add 1 µL of the 1 mM intermediate stock solution to 1 mL of pre-warmed cell culture medium. d. Immediately and gently mix the solution by inverting the tube or pipetting up and down. e. Visually inspect the working solution for any signs of precipitation before adding it to the cells.
Protocol 2: In Vitro sPLA2 Inhibition Assay (Enzymatic)
This protocol is adapted from studies on the inhibition of snake venom sPLA2 and can be modified for other sources of the enzyme.[6]
-
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl₂)
-
Substrate solution (e.g., a chromogenic or fluorogenic PLA2 substrate)
-
This compound prepared in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not interfere with the assay. b. Add a fixed amount of sPLA2 enzyme to each well of the microplate. c. Add the serially diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate solution to all wells. e. Measure the change in absorbance or fluorescence over time using a microplate reader. f. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: The sPLA2 signaling pathway and the inhibitory action of Varespladib.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Varespladib Methyl in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Varespladib Methyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly LY333013) is the orally bioavailable prodrug of Varespladib (LY315920). Varespladib is a potent, non-specific inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] It specifically targets the IIa, V, and X isoforms of sPLA2.[1] Its primary mechanism of action is the disruption of the arachidonic acid pathway by inhibiting sPLA2, which is the enzyme responsible for the initial step of this pathway.[1]
Q2: What are the main research applications of this compound?
A2: this compound was initially investigated for the treatment of inflammatory conditions, most notably acute coronary syndrome (ACS).[1] However, clinical trials for this indication were halted due to a lack of efficacy and observations of potential harm.[1] Currently, the primary research focus for Varespladib and its prodrug is as a broad-spectrum inhibitor of snake venom sPLA2s, making it a promising candidate for the treatment of snakebite envenoming.[2][3]
Q3: What are the known off-target effects or adverse events associated with this compound?
A3: The most significant adverse events were observed in the VISTA-16 clinical trial for acute coronary syndrome, where Varespladib was associated with an increased risk of myocardial infarction.[4] In contrast, in the context of snakebite envenoming (BRAVO trial), this compound has been reported to be safe and well-tolerated.[5] Preclinical studies in animal models of snake envenomation have also shown no signs of toxicity at therapeutic doses.[6] The differing safety profiles may be related to the distinct patient populations and underlying pathologies.
Q4: How does Varespladib inhibit sPLA2?
A4: Varespladib binds to a highly conserved hydrophobic channel and the Ca2+ binding active site of sPLA2 enzymes.[2] This interaction is of high affinity and prevents the enzyme from binding to its phospholipid substrate, thereby inhibiting its catalytic activity.[2]
Troubleshooting Guides
Problem 1: Unexpected Cardiovascular Effects in In Vivo Models
Symptoms:
-
Increased cardiac biomarkers.
-
Evidence of myocardial ischemia or infarction in animal models.
-
Unexplained cardiovascular-related mortality in study animals.
Potential Cause: The observed adverse cardiovascular effects in the VISTA-16 trial suggest that pan-inhibition of sPLA2 isoforms by Varespladib might have unintended consequences in the context of cardiovascular disease. While the exact off-target mechanism is not fully elucidated, it is hypothesized that broad sPLA2 inhibition may disrupt essential physiological processes in the vascular system.
Suggested Actions:
-
Re-evaluate Dosing: Ensure the dose used is within the therapeutic range established in relevant preclinical studies for your specific application.
-
Monitor Cardiovascular Parameters: Implement continuous monitoring of cardiovascular parameters (e.g., ECG, blood pressure, cardiac biomarkers) in your animal models.
-
Stratify Study Population: If your research involves models of cardiovascular disease, consider the potential for exacerbation of underlying pathologies.
-
Investigate Alternative sPLA2 Inhibitors: If the cardiovascular effects are prohibitive, consider exploring more selective sPLA2 inhibitors if your experimental goals allow.
Problem 2: Inconsistent Efficacy in Snake Venom Neutralization Assays
Symptoms:
-
Variable inhibition of venom-induced lethality or tissue damage.
-
Lack of efficacy against certain venom types.
Potential Cause: While Varespladib is a broad-spectrum sPLA2 inhibitor, its efficacy can be influenced by the specific composition of the snake venom. Venoms are complex mixtures of toxins, and not all toxic effects are mediated by sPLA2.
Suggested Actions:
-
Venom Profiling: Characterize the enzymatic profile of the venom being used to confirm the presence and significance of sPLA2 activity.
-
Assay Conditions: Ensure that the in vitro assay conditions (e.g., substrate concentration, pH, co-factors) are optimal for sPLA2 activity.
-
Combination Therapy: For venoms with significant non-sPLA2 mediated toxicity (e.g., metalloproteases), consider co-administering Varespladib with other targeted inhibitors.
-
Pharmacokinetics: In in vivo studies, consider the pharmacokinetic profile of this compound and ensure that the dosing regimen maintains therapeutic concentrations of the active metabolite, Varespladib.
Data Presentation
Table 1: Summary of Varespladib IC50 Values Against Various sPLA2 Enzymes
| sPLA2 Source | IC50 (nM) | Reference |
| Human non-pancreatic sPLA2 | 7 | [2] |
| Vipera berus venom | ~10-100 (picomolar to nanomolar range) | [2] |
| Micrurus fulvius venom | ~10-100 (picomolar to nanomolar range) | [2] |
| Naja atra venom | ~10-100 (picomolar to nanomolar range) | [2] |
| Bungarus caeruleus venom | ~10-100 (picomolar to nanomolar range) | [2] |
Table 2: Key Clinical Trial Outcomes for Varespladib
| Clinical Trial | Indication | Key Findings | Reference |
| VISTA-16 | Acute Coronary Syndrome | Increased risk of myocardial infarction; trial terminated for futility and potential harm. | [4] |
| BRAVO | Snakebite Envenoming | Safe and well-tolerated; no treatment-emergent serious adverse events reported. | [5] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay (Adapted from preclinical studies)
-
Reagents:
-
Secretory phospholipase A2 (from snake venom or recombinant source)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)
-
DTNB (Ellman's reagent)
-
Varespladib
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
-
Procedure:
-
Prepare a serial dilution of Varespladib in the assay buffer.
-
In a microplate, add the sPLA2 enzyme to each well.
-
Add the Varespladib dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the phospholipid substrate.
-
Add DTNB to the reaction mixture. The hydrolysis of the substrate by sPLA2 releases a thiol group that reacts with DTNB to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 414 nm) over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 of Varespladib by plotting the percent inhibition against the log of the inhibitor concentration.
-
Mandatory Visualizations
Caption: Varespladib inhibits sPLA2, blocking the release of arachidonic acid and subsequent inflammatory pathways.
Caption: A typical experimental workflow for evaluating this compound's efficacy against snake venom.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic varespladib molecule is a multi-functional inhibitor for PLA2 and PLA2-like ophidic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. ycmd.yale.edu [ycmd.yale.edu]
Addressing lack of efficacy of Varespladib Methyl in specific venom assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib Methyl. The information addresses potential issues of limited efficacy in specific venom assays and offers insights into experimental design and data interpretation.
Troubleshooting Guide: Addressing Lack of Efficacy
This guide is designed to help you troubleshoot experiments where this compound does not exhibit the expected inhibitory effects on venom-induced pathologies.
| Observation | Potential Cause | Recommended Action |
| No or low inhibition of sPLA₂ activity in an in vitro assay. | 1. Venom Composition: The venom may have a low abundance of sPLA₂ enzymes, or the predominant sPLA₂ isoforms are not effectively inhibited by Varespladib. For instance, Varespladib has shown lower efficacy against some sPLA₂s from elapid venoms compared to those from viperid venoms.[1] 2. Presence of Lys49-PLA₂s: Some snake venoms, particularly from the Elapidae family, contain Lys49-PLA₂ homologues which lack catalytic activity but contribute to myotoxicity through a membrane-disrupting mechanism independent of enzymatic hydrolysis.[2][3] Varespladib, being an enzymatic inhibitor, would not be effective against these toxins. 3. Assay Conditions: Suboptimal pH, temperature, or substrate concentration can affect enzyme kinetics and inhibitor binding. | 1. Venom Analysis: Quantify the sPLA₂ content of the venom using established methods. Consider using venoms with known high sPLA₂ content as positive controls. 2. Toxin Identification: If possible, identify the specific sPLA₂ isoforms present in the venom. Test Varespladib against isolated and characterized sPLA₂s. 3. Assay Optimization: Ensure that the assay conditions are optimal for the specific sPLA₂ being tested. Refer to detailed experimental protocols for sPLA₂ inhibition assays. |
| Varespladib fails to neutralize lethality in an in vivo model. | 1. Pharmacokinetic/Toxicokinetic Mismatch: The time to peak plasma concentration of Varespladib may not align with the rapid onset of toxicity from the venom, especially with potent neurotoxins.[4] Efficacy can be significantly reduced if the inhibitor is administered after the onset of envenoming. 2. Venom Composition: The primary lethal toxins in the venom may not be sPLA₂s. For example, some venoms are rich in metalloproteinases or neurotoxins that are not targeted by Varespladib.[5] 3. Dosing and Administration Route: The dose of Varespladib may be insufficient to counteract the amount of venom injected, or the administration route may not be optimal for rapid bioavailability. | 1. Timing of Administration: In preclinical models, administer Varespladib as close to the time of envenomation as possible. The BRAVO clinical trial showed a more promising signal of benefit in patients treated within 5 hours of a snakebite.[6][7][8] 2. Comprehensive Venom Profiling: Characterize the toxin composition of the venom to understand the primary drivers of its toxicity. 3. Dose-Response Studies: Conduct dose-escalation studies to determine the optimal protective dose of Varespladib against the specific venom. |
| Limited efficacy against specific venom-induced effects (e.g., hemorrhage, myotoxicity, or coagulopathy). | 1. Multifactorial Pathology: These toxic effects are often caused by a combination of different toxin families. While sPLA₂s contribute to these pathologies, other enzymes like snake venom metalloproteinases (SVMPs) can be the primary drivers of hemorrhage.[5] 2. Non-Enzymatic Mechanisms: As mentioned, Lys49-PLA₂s induce myotoxicity through a non-enzymatic mechanism.[2][3] 3. Complex Coagulopathy: Snake venom-induced coagulopathy can be complex, involving procoagulant and anticoagulant toxins that may not all be sPLA₂s. For instance, Varespladib did not significantly inhibit the anticoagulant effects of Bothrops asper and Calloselasma rhodostoma venoms. | 1. Toxin-Specific Assays: Use specific assays to determine the contribution of sPLA₂s to the observed pathology. For example, compare the effect of Varespladib on myotoxicity induced by venoms with and without Lys49-PLA₂s. 2. Combination Therapy: In a research setting, consider combining Varespladib with inhibitors of other relevant toxins, such as metalloproteinase inhibitors, to achieve broader neutralization. 3. Detailed Coagulation Profiling: Use a range of coagulation assays (e.g., prothrombin time, activated partial thromboplastin time) to fully characterize the coagulopathy and the effect of Varespladib. |
| Inconsistent results between experiments. | 1. Venom Variability: The composition of snake venom can vary depending on the snake's age, diet, and geographic origin. 2. Experimental Animal Model: The physiological response to venom and Varespladib can differ between animal models. | 1. Standardized Venom Source: Use a consistent and well-characterized source of venom for all experiments. 2. Model Selection: Carefully select the animal model based on its relevance to human envenomation and the specific pathology being studied. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable prodrug that is converted to its active form, Varespladib. Varespladib is a potent inhibitor of secretory phospholipase A₂ (sPLA₂) enzymes.[4][9] It specifically targets and inhibits the catalytic activity of sPLA₂ isoforms IIa, V, and X.[7] By inhibiting sPLA₂, Varespladib blocks the first step in the arachidonic acid cascade, which is responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[5]
Q2: For which snake venoms has Varespladib shown broad-spectrum efficacy?
A2: Preclinical studies have demonstrated that Varespladib exhibits potent, broad-spectrum inhibition of sPLA₂ activity from a wide range of medically important snake venoms across six continents, including those from vipers, pit vipers, and elapids.[10][11][12] It has shown significant efficacy in neutralizing the toxic effects of venoms from species such as Micrurus fulvius (Eastern Coral Snake) and Vipera berus (Common European Adder).[12]
Efficacy and Limitations
Q3: Are there any venom types against which Varespladib is known to be less effective?
A3: Yes, the efficacy of Varespladib can vary depending on the venom composition. It has been observed to be more effective against venoms from the Viperidae family compared to those from the Elapidae family.[1] This may be due to a weaker binding affinity for Lys49-PLA₂ subtypes, which are more prevalent in elapid venoms.[1] Additionally, Varespladib showed limited potency against venom-induced local hemorrhage from Protobothrops mucrosquamatus, which has a low sPLA₂ content.[5] It is also not a potent inhibitor of bee venom sPLA₂.[10][11][13]
Q4: Why might Varespladib show limited efficacy in a clinical setting despite promising preclinical data?
A4: The transition from preclinical models to clinical efficacy is complex. In the Phase II BRAVO clinical trial for snakebite envenoming, Varespladib did not meet its primary endpoint for the overall patient population.[6][8] However, a positive signal was observed in patients who received the treatment within five hours of the snakebite.[6][7][8] This suggests that the timing of administration is critical. A potential reason for the discrepancy between preclinical and clinical results is the "pharmacokinetic/toxicokinetic mismatch," where the absorption and distribution of the drug may not be rapid enough to counteract the fast-acting toxins in a real-world envenomation scenario, especially if treatment is delayed.[4]
Q5: Can Varespladib neutralize all toxic effects of a venom?
A5: No, Varespladib is a targeted inhibitor of sPLA₂ enzymes. While sPLA₂s are responsible for many of the harmful effects of snake venom, including neurotoxicity, myotoxicity, and coagulopathy, they are not the only toxins present.[9] Venoms are complex mixtures that can also contain other potent toxins such as metalloproteinases, serine proteases, and three-finger toxins, which are not inhibited by Varespladib. Therefore, Varespladib may not be sufficient to neutralize all the toxic effects of a venom, particularly those primarily driven by other toxin families.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Varespladib against sPLA₂ from Various Snake Venoms
| Snake Species | Family | Varespladib IC₅₀ (µM) | Reference |
| Agkistrodon blomhoffii | Viperidae | 0.008 | [11] |
| Bungarus caeruleus | Elapidae | 0.004 | [11] |
| Crotalus adamanteus | Viperidae | 0.006 | [11] |
| Daboia russelii | Viperidae | 0.007 | [11] |
| Echis carinatus | Viperidae | 0.005 | [11] |
| Micrurus fulvius | Elapidae | 0.003 | [11] |
| Naja naja | Elapidae | 0.004 | [11] |
| Notechis scutatus | Elapidae | 0.006 | [11] |
| Oxyuranus scutellatus | Elapidae | 0.004 | [11] |
| Vipera berus | Viperidae | 0.004 | [11] |
| Protobothrops mucrosquamatus | Viperidae | 0.1013 | [5] |
Table 2: In Vivo Efficacy of Varespladib against Lethality of Different Snake Venoms
| Snake Species | Family | Varespladib ED₅₀ (µg/g) | Reference |
| Deinagkistrodon acutus | Viperidae | 1.14 | [1] |
| Agkistrodon halys | Viperidae | 0.45 | [1] |
| Bungarus multicinctus | Elapidae | 22.09 | [1] |
| Naja atra | Elapidae | 15.63 | [1] |
Key Experimental Protocols
sPLA₂ Inhibition Assay (Chromogenic)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of Varespladib against snake venom sPLA₂.
-
Reagent Preparation:
-
Prepare a stock solution of the snake venom of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a chromogenic substrate solution (e.g., 4-nitro-3-(octanoyloxy)benzoic acid).
-
Prepare a reaction buffer containing CaCl₂ (sPLA₂s are calcium-dependent).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add various concentrations of Varespladib to the wells.
-
Add a fixed concentration of the snake venom to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 425 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each Varespladib concentration.
-
Plot the percentage of inhibition against the logarithm of the Varespladib concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Hemorrhagic Activity Assay
This in vivo assay assesses the ability of Varespladib to neutralize venom-induced hemorrhage.
-
Animal Model: Use a suitable animal model, such as mice.
-
Venom and Inhibitor Preparation:
-
Prepare a solution of the snake venom in sterile saline.
-
Prepare a solution of Varespladib in a suitable vehicle.
-
-
Procedure:
-
Inject a sublethal dose of the venom intradermally into the dorsal skin of the mice.
-
Administer Varespladib (e.g., intraperitoneally or intravenously) at a specified time relative to the venom injection (e.g., pre-incubation, co-injection, or post-injection).
-
After a set period (e.g., 2-3 hours), euthanize the animals and carefully remove the dorsal skin.
-
Measure the diameter of the hemorrhagic lesion on the inner surface of the skin.
-
-
Data Analysis:
-
Compare the size of the hemorrhagic lesions in the Varespladib-treated groups to the control group (venom only).
-
Calculate the percentage of inhibition of hemorrhagic activity.
-
Myotoxicity Assay (Creatine Kinase Activity)
This assay quantifies muscle damage by measuring the activity of creatine kinase (CK) released into the bloodstream.
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Venom and Inhibitor Administration:
-
Inject a myotoxic dose of the venom intramuscularly (e.g., into the gastrocnemius muscle).
-
Administer Varespladib at a specified time and by a specified route.
-
-
Blood Collection:
-
At various time points after venom injection (e.g., 3, 6, 12, 24 hours), collect blood samples from the animals.
-
Prepare serum from the blood samples.
-
-
CK Activity Measurement:
-
Use a commercial creatine kinase activity assay kit to measure the CK levels in the serum samples according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum CK levels in the Varespladib-treated groups to the control group (venom only).
-
A significant reduction in CK levels in the treated groups indicates inhibition of myotoxicity.
-
Visualizations
Caption: Varespladib inhibits the sPLA₂-mediated inflammatory pathway.
Caption: Troubleshooting workflow for Varespladib efficacy studies.
Caption: Factors influencing Varespladib's efficacy against snake venoms.
References
- 1. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Erythrocyte haemotoxicity profiling of snake venom toxins after nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [iris.who.int]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factor assay in victims of snake bite: Experience from a tertiary care institute in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 4.7. Inhibition of Myotoxic Activity [bio-protocol.org]
Managing adverse effects of Varespladib Methyl in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the adverse effects of Varespladib Methyl in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I administered this compound to my rats, and some are showing signs of lethargy and reduced urine output. What could be the cause and what should I do?
Possible Cause: High plasma concentrations of Varespladib may lead to acute renal toxicity, which has been observed in preclinical toxicology studies in rats.[1] Reduced urine output can be a sign of kidney injury. Lethargy may be a secondary effect of renal distress or a direct effect of the compound at high doses.
Recommended Actions:
-
Monitor Renal Function: Immediately collect blood and urine samples to assess kidney function. Key biomarkers to measure include serum creatinine and blood urea nitrogen (BUN).
-
Promote Diuresis: As suggested by preclinical studies, forced diuresis may help mitigate renal injury.[1] Administer intravenous fluids or a diuretic like mannitol, as appropriate for your experimental protocol and in consultation with a veterinarian.
-
Dose Adjustment: Review your dosing protocol. If you are using a high dose, consider reducing it in subsequent experiments.
-
Hydration: Ensure animals have free access to water to maintain hydration.
Q2: My mice appear agitated and are exhibiting unusual behavior after oral administration of this compound. Is this a known side effect?
Possible Cause: While specific neurobehavioral side effects are not well-documented in the literature for this compound alone, agitation can be a non-specific sign of distress or an unexpected pharmacological effect. It is also crucial to distinguish this from the neurotoxic effects of snake venom if used in your model.
Recommended Actions:
-
Observe and Document: Carefully document the specific behaviors, their onset, duration, and severity.
-
Control Group Comparison: Compare the behavior of the treated group to a vehicle-only control group to determine if the effect is drug-related.
-
Rule out other factors: Ensure that the handling and gavage technique are not causing undue stress.
-
Dose-Response: If the effect appears to be drug-related, consider testing a lower dose to see if the agitation is dose-dependent.
Q3: I've noticed a transient increase in liver enzymes (ALT, AST) in the blood work of my animals treated with this compound. Should I be concerned?
Possible Cause: Modest and transient increases in liver enzymes have been reported in a small percentage of human subjects who received Varespladib.[2] While not a common finding in preclinical animal studies focused on snakebite, it is a potential off-target effect.
Recommended Actions:
-
Monitor Liver Enzymes: Continue to monitor ALT and AST levels at different time points post-administration to see if they return to baseline.
-
Histopathology: At the end of the study, perform a histopathological examination of the liver to look for any signs of tissue damage.
-
Dose Evaluation: Assess if the enzyme elevation is dose-dependent by testing a range of this compound concentrations.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is the orally bioavailable prodrug of Varespladib.[3] Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[3] By inhibiting sPLA2, Varespladib disrupts the first step of the arachidonic acid pathway, which is involved in inflammation and is a key component of many snake venoms.[4]
Q: What are the most common routes of administration for this compound in animal models? A: In preclinical studies, Varespladib has been administered intravenously (IV), while its prodrug, this compound, is typically given orally (PO) via gavage.[4] Subcutaneous (SC) administration has also been used in some mouse studies.
Q: What is a typical dose range for this compound in rodent models? A: Doses in preclinical studies have varied depending on the animal model and application. In mouse models of snake envenomation, rescue doses of Varespladib have ranged from 4 to 10 mg/kg.[2][4] In porcine models, oral Varespladib-methyl has been administered at 2.5 mg/kg every 6 hours.[4]
Q: Are there any known cardiovascular side effects of this compound in animal models? A: A clinical trial of Varespladib in human patients with acute coronary syndrome was halted due to an increased risk of myocardial infarction. However, this was in a specific high-risk patient population receiving longer-term treatment. Preclinical safety pharmacology studies in dogs would be the standard to assess cardiovascular risk, but specific public data on Varespladib for this is limited. In the context of short-term use for envenomation in healthy animal models, similar adverse cardiovascular events have not been reported.
Q: Is this compound toxic when administered alone? A: In preclinical studies related to snakebite envenomation, mice injected with Varespladib alone showed no signs of toxicity. The primary toxicity concern identified from preclinical studies is the potential for acute renal failure at high plasma concentrations in rats.[1]
Quantitative Data Summary
Table 1: Varespladib and this compound Dosing in Animal Models of Envenomation
| Animal Model | Compound | Route of Administration | Dose | Outcome | Reference |
| Mouse | Varespladib | Intravenous (IV) / Oral (PO) | 10 mg/kg | Survived 24h observation after O. scutellatus venom | [2] |
| Mouse | Varespladib | Subcutaneous (SC) | 4 mg/kg | Striking survival benefit against M. fulvius and V. berus venom | [4] |
| Rat | Varespladib | Intravenous (IV) | 4-8 mg/kg | Suppressed venom-induced sPLA2 activity from M. fulvius | [4] |
| Pig | Varespladib | Intravenous (IV) | 5 mg/kg (bolus) | Survived to 120h endpoint after M. fulvius envenoming | [4] |
| Pig | Varespladib-methyl | Oral (PO) | 2.5 mg/kg (every 6h) | Survived to 120h endpoint after M. fulvius envenoming | [4] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Formulation:
-
This compound is sparingly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) in water.
-
Prepare the suspension fresh on the day of dosing. Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Dosing:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Administer the suspension via oral gavage using a ball-tipped gavage needle appropriate for the size of the mouse.
-
The volume of administration should typically not exceed 10 mL/kg.
-
-
Post-Administration Monitoring:
-
Observe the animals continuously for the first 30 minutes after dosing for any immediate adverse reactions such as regurgitation, respiratory distress, or abnormal behavior.
-
Continue to monitor the animals at regular intervals (e.g., 1, 4, and 24 hours post-dose) for clinical signs of toxicity.
-
Protocol 2: Monitoring for Potential Renal Toxicity in Rats
-
Baseline Data Collection:
-
Prior to the administration of this compound, collect baseline blood and urine samples from all animals.
-
-
Dosing and Observation:
-
Administer this compound according to the study protocol.
-
Monitor the animals for clinical signs of renal distress, including changes in urine output, lethargy, and edema.
-
-
Sample Collection:
-
At predetermined time points after dosing (e.g., 24, 48, and 72 hours), collect blood and urine samples.
-
-
Biochemical Analysis:
-
Analyze serum for creatinine and blood urea nitrogen (BUN) concentrations.
-
Analyze urine for proteinuria, glucosuria, and the presence of casts.
-
-
Histopathology:
-
At the termination of the study, collect the kidneys for histopathological examination to assess for any tubular damage or other signs of nephrotoxicity.
-
Visualizations
Caption: Mechanism of action of Varespladib.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for adverse events.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. biosynth.com [biosynth.com]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Varespladib Methyl IC50 Variability: A Technical Guide
Published: November 7, 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Varespladib Methyl IC50 values. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Introduction to this compound
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory diseases and, more recently, as a key toxin in snake venom.[1][2][3][4] It is the orally bioavailable prodrug of Varespladib (LY315920).[1][3] Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for in-vitro and in-vivo studies. However, like many enzyme inhibitors, IC50 values can exhibit variability. This guide will walk you through potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 range for this compound?
A1: The IC50 of Varespladib and its active form, this compound, can vary significantly depending on the sPLA2 isoform and the specific assay conditions. Reported values are often in the nanomolar to picomolar range, particularly against snake venom sPLA2s.[1][5] For human sPLA2 isoforms, the potency can also differ. It is essential to establish a baseline IC50 in your specific assay system.
Q2: Why do my this compound IC50 values differ between biochemical and cell-based assays?
A2: Discrepancies between biochemical and cell-based IC50 values are common.[4][6] Several factors can contribute to this:
-
Cellular Permeability: this compound needs to cross the cell membrane to reach its target. Poor permeability can result in a higher apparent IC50 in cell-based assays.
-
Efflux Pumps: Cells may actively transport the compound out, reducing its intracellular concentration.
-
Off-Target Effects: In a cellular environment, this compound might interact with other proteins or pathways, influencing the final readout.[4]
-
Metabolism: Cells can metabolize this compound, altering its effective concentration.
Q3: Can the solvent used to dissolve this compound affect the IC50 value?
A3: Yes, the solvent, typically DMSO, can impact the results. High concentrations of DMSO can affect enzyme activity and cell health.[3] It is crucial to maintain a consistent and low final DMSO concentration across all wells of your assay plate. We recommend a final DMSO concentration of less than 1%.
Troubleshooting Guide for IC50 Variability
Variability in IC50 values can often be traced back to specific aspects of the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow
This diagram outlines a logical flow for troubleshooting inconsistent IC50 values.
Caption: A flowchart for systematically troubleshooting IC50 variability.
Detailed Troubleshooting Steps
| Potential Problem Area | Common Causes of Variability | Recommended Solutions |
| Compound Preparation & Handling | - Inaccurate stock concentration.- Compound precipitation in assay buffer.- Degradation of this compound stock solution. | - Verify stock concentration using a spectrophotometric method.- Ensure this compound is fully dissolved in the assay medium. Consider pre-diluting in a solvent-buffer mixture.- Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C). |
| Enzyme & Substrate | - Inconsistent enzyme activity.- Substrate concentration significantly above or below the Km.[7]- Substrate degradation or aggregation. | - Use a consistent lot of enzyme and verify its activity before starting a new batch of experiments.- Determine the Km of the substrate for your sPLA2 and use a substrate concentration at or near the Km for competitive inhibition assays.[7]- Prepare fresh substrate solutions and ensure proper storage. The physical state of lipid substrates (micelles vs. vesicles) can affect results.[8] |
| Assay Conditions | - Fluctuations in temperature or pH.- Inconsistent incubation times.- Variable calcium concentration (critical for sPLA2 activity).[2] | - Use a calibrated incubator and buffered solutions to maintain stable temperature and pH.- Standardize all incubation steps precisely.- Ensure a consistent and optimal concentration of CaCl2 in the assay buffer. |
| Assay Plate & Dispensing | - Edge effects on the microplate.- Inaccurate liquid handling (pipetting errors).- Bubbles in wells. | - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.- Centrifuge plates briefly after adding reagents to remove bubbles. |
| Data Analysis | - Inappropriate curve-fitting model.- Insufficient data points on the dose-response curve.- Incorrect background subtraction. | - Use a four-parameter logistic (4PL) model for sigmoidal dose-response curves.- Use a sufficient number of data points (at least 8-10) to accurately define the curve.- Properly subtract the background signal from all data points. |
| Cell-Based Assay Specifics | - Variation in cell number and health.- Passage number of cells.- Serum effects (binding of this compound to serum proteins). | - Seed a consistent number of viable cells per well. Perform a cell viability assay to ensure cell health.- Use cells within a defined passage number range.- Consider reducing serum concentration during the drug incubation period, or use serum-free media if possible. |
Experimental Protocols
Biochemical sPLA2 Inhibition Assay Protocol
This protocol provides a general framework for a chromogenic assay to determine the IC50 of this compound against a purified sPLA2 enzyme.
Materials:
-
Purified sPLA2 enzyme
-
This compound
-
Phospholipid substrate (e.g., diheptanoyl thio-PC)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these further in the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Enzyme Preparation: Dilute the sPLA2 enzyme in the assay buffer to a working concentration. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the this compound dilutions to the appropriate wells.
-
Include positive controls (enzyme without inhibitor) and negative controls (buffer only).
-
Add the diluted sPLA2 enzyme to all wells except the negative controls.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the phospholipid substrate and DTNB to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance at 405-414 nm every minute for a set duration (e.g., 20-30 minutes).
-
Data Analysis:
-
Calculate the reaction rate (V0) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a 4PL equation to determine the IC50 value.
-
Signaling Pathway of sPLA2 Inhibition
The following diagram illustrates the mechanism of action of Varespladib.
Caption: Varespladib inhibits sPLA2, blocking arachidonic acid release.
For further assistance, please contact our technical support team.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 5. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Limitations of Varespladib Methyl against non-sPLA2 venom toxins
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of Varespladib and its orally bioavailable prodrug, Varespladib Methyl. The following resources address the limitations of these molecules against non-sPLA2 venom toxins and provide guidance for troubleshooting experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Varespladib is a potent and broad-spectrum inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes.[1][2][3] It is designed to target the sPLA₂ toxins that are present in over 95% of snake venoms and are responsible for a wide range of toxic effects, including neurotoxicity, myotoxicity, and coagulopathy.[1][3] this compound is the orally bioavailable prodrug of Varespladib.
Q2: Is Varespladib effective against all types of snake venom toxins?
No, Varespladib's inhibitory activity is highly specific to sPLA₂ toxins. It has limited to no direct effect on other major venom toxin families, such as snake venom metalloproteinases (SVMPs), snake venom serine proteases (SVSPs), and three-finger toxins (3FTx), which include neurotoxins and cardiotoxins.[4][5]
Q3: My experiment with Varespladib against a specific viper venom showed limited efficacy in neutralizing lethality. Why might this be?
Viper venoms are complex mixtures of various toxins.[4][5][6] While many contain sPLA₂, the primary cause of lethality might be due to the action of other toxins like SVMPs, which cause hemorrhage, or SVSPs, which disrupt the coagulation cascade.[4][5] Varespladib will not inhibit these non-sPLA₂ toxins. For venoms with low sPLA₂ content, the efficacy of Varespladib is expected to be reduced.[1]
Q4: I am studying the neurotoxic effects of an elapid venom. Will Varespladib be effective?
The effectiveness of Varespladib against elapid neurotoxicity depends on the type of neurotoxin involved. It is effective against presynaptic neurotoxins that are sPLA₂s (β-neurotoxins).[7][8] However, it is not effective against postsynaptic neurotoxins (α-neurotoxins), which are typically three-finger toxins that block nicotinic acetylcholine receptors.[9] It is crucial to identify the primary neurotoxin in your venom of interest.
Q5: Can Varespladib be used in combination with other inhibitors for broader-spectrum activity?
Yes, combination therapy is a promising strategy to overcome the limitations of Varespladib monotherapy.[10] Co-administration of Varespladib with an SVMP inhibitor, such as marimastat, has shown superior protection against the lethal effects of various viper venoms compared to either inhibitor alone in preclinical studies.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Varespladib fails to inhibit venom-induced hemorrhage in an in vivo model. | The primary hemorrhagic toxins in the venom are likely SVMPs, not sPLA₂s. | 1. Profile the venom to determine the relative abundance of sPLA₂s and SVMPs. 2. Test the venom for metalloproteinase activity using a specific substrate. 3. Consider a combination therapy with an SVMP inhibitor like marimastat.[10][11] |
| No reduction in venom-induced coagulopathy is observed with Varespladib treatment. | The coagulopathy may be caused by procoagulant SVSPs or C-type lectins, which are not inhibited by Varespladib.[12] | 1. Perform in vitro coagulation assays (e.g., plasma clotting time) to characterize the venom's effect on the coagulation cascade. 2. Use specific inhibitors for serine proteases to confirm their role. |
| Varespladib shows lower than expected potency against a particular venom in vitro. | The venom may have a low sPLA₂ content, or the sPLA₂ isoforms present may have a lower affinity for Varespladib.[1][13] | 1. Quantify the sPLA₂ activity in the crude venom. 2. Determine the IC₅₀ value of Varespladib against the specific venom's sPLA₂ activity to assess its potency.[2][14] |
| Inconsistent results in in vivo neurotoxicity studies with elapid venoms. | The venom may contain a mixture of presynaptic (sPLA₂) and postsynaptic (non-sPLA₂) neurotoxins. The timing of Varespladib administration is also critical. | 1. Fractionate the venom to isolate and identify the primary neurotoxic components. 2. In experimental designs, ensure Varespladib is administered early, as it may not be able to reverse established neuromuscular damage caused by sPLA₂s.[7] |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Varespladib against sPLA₂ from Various Snake Venoms
| Snake Species | Venom Family | Varespladib IC₅₀ (µg/µL) | Reference |
| Deinagkistrodon acutus | Viperidae | 0.0037 | [14][15] |
| Agkistrodon halys | Viperidae | 0.0016 | [14][15] |
| Bungarus multicinctus | Elapidae | 0.0032 | [15] |
| Naja atra | Elapidae | 0.063 | [14][15] |
IC₅₀ values represent the concentration of Varespladib required to inhibit 50% of the sPLA₂ enzymatic activity.
Table 2: In Vivo Efficacy of Varespladib against Lethality Induced by Various Snake Venoms in Mice
| Snake Species | Venom Family | Varespladib ED₅₀ (µg/g) | Notes | Reference |
| Deinagkistrodon acutus | Viperidae | 1.14 | More effective against Viperid venoms | [14][15] |
| Agkistrodon halys | Viperidae | 0.45 | More effective against Viperid venoms | [14][15] |
| Bungarus multicinctus | Elapidae | 15.23 | Less effective against this Elapid venom | [14][15] |
| Naja atra | Elapidae | 22.09 | Less effective against this Elapid venom | [14][15] |
ED₅₀ values represent the effective dose of Varespladib required to protect 50% of the experimental animals from the lethal effects of the venom.
Experimental Protocols
Protocol 1: Determination of sPLA₂ Inhibition (In Vitro)
This protocol is based on a chromogenic assay to measure the phospholipase A₂ activity.
Materials:
-
Lyophilized snake venom
-
Varespladib
-
sPLA₂ assay kit (e.g., Cayman Chemical Item No. 765001)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reconstitute the lyophilized venom in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare serial dilutions of Varespladib in the assay buffer.
-
In a 96-well plate, add the venom solution to each well.
-
Add the different concentrations of Varespladib to the respective wells. Include a control group with venom and buffer only.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding the sPLA₂ substrate from the assay kit to all wells.
-
Monitor the change in absorbance at the recommended wavelength using a microplate reader over a specified time.
-
Calculate the percentage of inhibition for each Varespladib concentration and determine the IC₅₀ value.
Protocol 2: Assessment of Venom-Induced Hemorrhage (In Vivo)
This protocol describes a method to quantify the hemorrhagic activity of snake venom and the neutralizing effect of Varespladib in a murine model.
Materials:
-
CD-1 mice (18-22 g)
-
Lyophilized snake venom
-
Varespladib
-
Saline solution
-
Calipers or imaging software for area measurement
Procedure:
-
Determine the Minimum Hemorrhagic Dose (MHD) of the venom, defined as the amount of venom that induces a 10 mm diameter hemorrhagic lesion 24 hours after intradermal injection.
-
For the neutralization assay, pre-incubate a challenge dose of the venom (e.g., 2x MHD) with different concentrations of Varespladib at 37°C for 30 minutes.
-
Inject the venom-inhibitor mixtures intradermally into the abdominal skin of the mice. A control group receives venom pre-incubated with saline.
-
After 24 hours, euthanize the mice and carefully remove the abdominal skin.
-
Measure the diameter of the hemorrhagic spot on the inner surface of the skin.
-
Calculate the percentage of hemorrhage inhibition for each Varespladib concentration.
Visualizations
References
- 1. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Varespladib, CP471474, and Their Potential Synergistic Activity on Bothrops asper and Crotalus durissus cumanensis Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and sensitive fluorometric method for the quantitative analysis of snake venom metalloproteases and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | AHA: AI-guided tool for the quantification of venom-induced haemorrhage in mice [frontiersin.org]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. In vivo venom neutralisation [bio-protocol.org]
- 11. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Varespladib vs. Varespladib Methyl: An In Vitro Potency Comparison for sPLA2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Varespladib and its prodrug, Varespladib Methyl, as inhibitors of secretory phospholipase A2 (sPLA2). This comparison is supported by experimental data and detailed methodologies.
Varespladib and its orally bioavailable methyl ester prodrug, this compound, have been subjects of significant research interest for their anti-inflammatory properties, primarily through the inhibition of secretory phospholipase A2 (sPLA2).[1][2] this compound is designed to be rapidly hydrolyzed to the active molecule, Varespladib, following administration.[3] This guide focuses on the direct in vitro comparison of the potency of these two compounds.
In Vitro Potency Comparison
The following table summarizes the in vitro inhibitory potency (IC50) of Varespladib and this compound against various sPLA2 enzymes. Lower IC50 values indicate higher potency.
| Compound | Target Enzyme | IC50 (µM) |
| Varespladib | Human sPLA2-IIA | 0.0062 - 0.009[4][5] |
| Human sPLA2-V | 0.077[5] | |
| Human sPLA2-X | 0.015[5] | |
| Snake Venom sPLA2 (Various) | Nanomolar to Picomolar range[6] | |
| This compound | Snake Venom sPLA2 (Various) | Generally higher than Varespladib[6] |
As the data indicates, Varespladib is a potent inhibitor of human sPLA2 isoforms IIA, V, and X, with IC50 values in the low nanomolar range.[5] In studies comparing their activity against a broad panel of snake venom sPLA2s, Varespladib consistently demonstrates greater in vitro potency than this compound.[2][6] This is expected, as this compound is a prodrug that requires conversion to the active acid form, Varespladib, to exert its inhibitory effect.
Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
Varespladib exerts its anti-inflammatory effects by inhibiting sPLA2, a key enzyme at the inception of the arachidonic acid cascade.[2] By blocking sPLA2, Varespladib prevents the hydrolysis of membrane phospholipids, which in turn halts the release of arachidonic acid. This upstream inhibition effectively curtails the production of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.
Experimental Protocols
The determination of in vitro potency for sPLA2 inhibitors is commonly performed using a chromogenic assay. The following is a generalized protocol based on commonly cited methodologies.
Objective: To determine the IC50 value of an inhibitor against sPLA2.
Materials:
-
Recombinant human sPLA2 enzyme
-
Substrate: e.g., 1,2-bis(heptanoylthio)glycerophosphocholine or L-a-Phosphatidylcholine
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and Triton X-100)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Cresol Red
-
Test compounds (Varespladib and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and solutions to their final working concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the sPLA2 enzyme to each well (except for the blank controls).
-
Add the diluted test compounds to the respective wells.
-
Incubate the plate for a predetermined period at a controlled temperature to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the sPLA2 substrate to all wells.
-
Detection:
-
If using a thio-substrate and DTNB, the hydrolysis of the substrate releases a thiol group that reacts with DTNB to produce a yellow-colored product.
-
If using a substrate like L-a-Phosphatidylcholine with a pH indicator like Cresol Red, the production of fatty acids will cause a pH change, leading to a color change.
-
-
Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405-414 nm for DTNB) using a microplate reader at several time points.
-
Data Analysis:
-
Calculate the rate of enzyme activity for each concentration of the inhibitor.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the sPLA2 activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The experimental data clearly demonstrates that Varespladib is a highly potent in vitro inhibitor of human sPLA2 isoforms. This compound, as a prodrug, exhibits lower in vitro potency and relies on metabolic conversion to its active form, Varespladib. For in vitro studies and assays directly targeting sPLA2, Varespladib is the more appropriate compound to use. The choice between Varespladib and this compound for in vivo or clinical studies will depend on pharmacokinetic and bioavailability considerations, which are beyond the scope of this in vitro comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Varespladib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Group IIA phospholipase A2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib Methyl: A Comparative Analysis of a Broad-Spectrum sPLA2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Varespladib Methyl with other secretory phospholipase A2 (sPLA2) inhibitors. Varespladib is a potent inhibitor of the IIa, V, and X isoforms of sPLA2, enzymes that play a critical role in the inflammatory cascade by initiating the arachidonic acid pathway.[1] Initially investigated for inflammatory diseases and acute coronary syndrome, Varespladib has shown limited efficacy in these areas.[1] However, recent research has repurposed this inhibitor as a promising broad-spectrum therapeutic agent for snakebite envenoming, a field where it has demonstrated significant potential.[1][2]
Quantitative Comparison of sPLA2 Inhibitors
The following tables summarize the inhibitory potency of Varespladib and other relevant PLA2 inhibitors. It is important to note that while Varespladib targets secretory PLA2 (sPLA2), other inhibitors listed below were developed to target cytosolic PLA2 (cPLA2), a different subtype of the phospholipase A2 family.
| Inhibitor | Target sPLA2 Isoforms | IC50 (Human sPLA2) | Primary Indication |
| Varespladib | IIA, V, X | 9 nM (Group IIA)[1] | Snakebite Envenoming |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 nM | Atherosclerosis (discontinued)[3] |
| Inhibitor | Target cPLA2 Isoforms | IC50 | Primary Indication |
| Ecopladib | cPLA2α | 0.15 µM (GLU micelle assay), 0.11 µM (rat whole blood)[4] | Inflammatory conditions (clinical development) |
| Efipladib | cPLA2α | 0.04 µM[5] | Inflammatory conditions (preclinical) |
| Giripladib | cPLA2 | Not specified | Osteoarthritis, Breast Cancer (research) |
Inhibitory Activity of this compound Against Various Snake Venoms (in vitro)
Varespladib has demonstrated remarkable efficacy in neutralizing the sPLA2 activity of a wide range of snake venoms.
| Snake Venom | IC50 of Varespladib (µM) |
| Micrurus fulvius (Eastern Coral Snake) | Potent inhibition (specific value not cited)[2] |
| Vipera berus (Common European Adder) | Potent inhibition (specific value not cited)[2] |
| Deinagkistrodon acutus | 0.0016 - 0.063 mg/mL[2] |
| Agkistrodon halys | 0.0016 - 0.063 mg/mL[2] |
| Naja atra | 0.0016 - 0.063 mg/mL[2] |
| Bungarus multicinctus | 0.0016 - 0.063 mg/mL[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for in vitro and in vivo assessments of sPLA2 inhibitors.
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is based on the use of a chromogenic substrate, such as the 1,2-dithio analog of diheptanoyl phosphatidylcholine, and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for detection.
Materials:
-
sPLA2 enzyme (e.g., human recombinant or from snake venom)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[6]
-
Chromogenic substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)[7]
-
DTNB solution (10 mM in 0.4 M Tris-HCl, pH 8.0)[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme solution to each well, except for the blank controls.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the DTNB solution to all wells.[6]
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Snake Envenomation Rescue Model (Mouse)
This protocol describes a typical "challenge then treat" or rescue model to assess the efficacy of an inhibitor after envenomation.
Materials:
-
Snake venom of interest
-
This compound or other test compounds
-
Vehicle control (e.g., saline or appropriate solvent)
-
Healthy mice of a specific strain, age, and weight
-
Syringes and needles for injection
-
Observation cages
Procedure:
-
Determine the median lethal dose (LD50) of the snake venom in the chosen mouse strain. For the rescue study, a lethal dose (e.g., 1.5-5x LD50) is typically used.
-
Administer the lethal dose of snake venom to the mice, usually via subcutaneous or intramuscular injection to mimic a natural bite.
-
After a predetermined time delay (e.g., 15-30 minutes) to allow for venom distribution and the onset of toxic effects, administer the test compound (e.g., this compound) or vehicle control. The route of administration for the therapeutic can be intravenous, intraperitoneal, or oral, depending on the compound's properties.
-
Observe the mice for a set period (e.g., 24-48 hours) for signs of toxicity and survival.[8]
-
Record the number of surviving animals in each treatment group.
-
The median effective dose (ED50), the dose of the inhibitor that protects 50% of the animals from lethality, can be calculated using statistical methods such as probit analysis.[9]
Visualizing Mechanisms and Workflows
sPLA2 Signaling and the Arachidonic Acid Pathway
Secreted phospholipase A2 (sPLA2) enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and a lysophospholipid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Varespladib inhibits sPLA2, thereby blocking the initial step of this inflammatory cascade.
Caption: sPLA2 signaling cascade and the inhibitory action of Varespladib.
Experimental Workflow for In Vitro sPLA2 Inhibition Assay
The following diagram illustrates the key steps in determining the in vitro inhibitory potency of a compound against sPLA2.
Caption: Workflow for determining the IC50 of an sPLA2 inhibitor.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abcam.com [abcam.com]
- 7. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving in vivo models for snakebite envenoming research: Refining the mouse neutralisation assay | NC3Rs [nc3rs.org.uk]
- 9. Improving in vivo assays in snake venom and antivenom research: A community discussion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Varespladib Methyl: Specificity and Cross-Reactivity in PLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Varespladib Methyl (formerly LY333013), the oral prodrug of Varespladib (LY315920), has garnered significant attention as a potent inhibitor of secretory phospholipase A2 (sPLA2). This guide provides a comprehensive comparison of this compound's performance against other phospholipase A2 (PLA2) inhibitors, supported by experimental data and detailed methodologies. The focus is on its specificity and cross-reactivity, crucial parameters for its therapeutic development, particularly in the context of inflammatory diseases and snakebite envenoming.
Specificity and Cross-Reactivity Profile
Varespladib is a potent inhibitor of several isoforms of secretory phospholipase A2 (sPLA2), particularly showing strong activity against mammalian sPLA2-IIA, -V, and -X.[1][2][3] this compound, as the prodrug, is converted to Varespladib in the body to exert its inhibitory effects.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Varespladib and its prodrug has been extensively studied against various sPLA2 isoforms, especially in the context of snake venoms where sPLA2 is a major toxic component.
| Inhibitor | Target Enzyme/Venom | IC50 | Reference(s) |
| Varespladib | Human sPLA2-IIA | 9 nM | [2] |
| Varespladib | Human sPLA2-IIA | 6.2 nM | [2] |
| Varespladib | Human sPLA2-V | 77 nM | [4] |
| Varespladib | Human sPLA2-X | 15 nM | [4] |
| Varespladib | Micrurus fulvius (Coral Snake) venom | Low nM/pM range | [5] |
| Varespladib | Vipera berus (Common European Adder) venom | Low nM/pM range | [6] |
| Varespladib | Bee Venom sPLA2 | 13.25 µM | [5] |
| This compound | Various snake venoms | Generally less potent than Varespladib | [1][5] |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 nM | [2] |
| Compound 27 (indole-based) | Human sPLA2-IIA | 2.81 µM | [6] |
| Compound 27 (indole-based) | Human sPLA2-V | 6.28 µM | [6] |
| Compound 27 (indole-based) | Human sPLA2-X | 4.43 µM | [6] |
| β-thiotrifluoromethyl ketone 19 | Human GVIA iPLA2 | 110 nM | [6] |
| β-thiotrifluoromethyl ketone 19 | Human GIVA cPLA2 | No significant inhibition | [6] |
| β-thiotrifluoromethyl ketone 19 | Human GV sPLA2 | No significant inhibition | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly indicates Varespladib's high potency against mammalian sPLA2-IIA, -V, and -X, with IC50 values in the low nanomolar range.[2][4] A significant finding is its broad-spectrum inhibition of a wide array of snake venom sPLA2s, often at nanomolar to picomolar concentrations.[5][6] In contrast, its activity against bee venom sPLA2 is considerably lower, with an IC50 in the micromolar range, suggesting a degree of selectivity.[5]
When compared to other inhibitors, Varespladib demonstrates a distinct profile. For instance, Darapladib is a highly potent inhibitor of Lp-PLA2, an enzyme distinct from the sPLA2s targeted by Varespladib.[2] Other indole-based inhibitors may have micromolar IC50 values against sPLA2 isoforms.[6]
Crucially, studies have indicated that Varespladib is inactive against cytosolic PLA2 (cPLA2).[7] While comprehensive quantitative data on its cross-reactivity with calcium-independent PLA2 (iPLA2) is limited, some findings suggest a high degree of selectivity for sPLA2 over other PLA2 families.[6] This selectivity is a critical attribute, as indiscriminate inhibition of different PLA2 families could lead to unwanted side effects.
Signaling Pathway and Mechanism of Action
Varespladib exerts its anti-inflammatory effects by inhibiting the first step of the arachidonic acid pathway.[1] sPLA2 enzymes catalyze the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By blocking the initial release of arachidonic acid, Varespladib effectively dampens the entire inflammatory cascade.
Experimental Protocols
Accurate assessment of inhibitor specificity and potency relies on robust experimental methodologies. Below are detailed protocols for key assays.
Secretory PLA2 (sPLA2) Inhibition Assay (Chromogenic)
This assay measures the enzymatic activity of sPLA2 by detecting the release of a chromogenic product from a synthetic substrate.
Workflow Diagram:
Materials:
-
96-well microplate
-
Microplate reader
-
Recombinant sPLA2 enzyme (e.g., human sPLA2-IIA)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[8]
-
Chromogenic substrate solution (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)[8]
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution[8]
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, sPLA2 enzyme solution, and the inhibitor dilution (or vehicle control).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for DTNB) at regular intervals for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of an inhibitor to block the release of arachidonic acid from cells, providing a more physiologically relevant measure of its activity.
Materials:
-
Cell line (e.g., HEK293, CHO cells)
-
Cell culture medium and supplements
-
[3H]-Arachidonic acid
-
This compound and other test inhibitors
-
Stimulating agent (e.g., a calcium ionophore like A23187 or a specific agonist)
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with medium containing [3H]-Arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.
-
Wash the cells to remove unincorporated [3H]-Arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for a set period (e.g., 30 minutes).
-
Stimulate the release of arachidonic acid by adding a stimulating agent to the medium.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the amount of radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of arachidonic acid release for each inhibitor concentration relative to the stimulated control and determine the IC50 value.
Conclusion
This compound demonstrates high specificity and potent inhibitory activity against key mammalian sPLA2 isoforms (IIA, V, and X) and a broad range of snake venom sPLA2s. Its selectivity for sPLA2 over other PLA2 families, such as cPLA2, is a significant advantage, potentially minimizing off-target effects. The provided experimental protocols offer a framework for researchers to independently verify and compare the performance of this compound with other PLA2 inhibitors. This comprehensive understanding of its cross-reactivity and specificity is paramount for its continued development as a therapeutic agent for inflammatory conditions and as a promising broad-spectrum antidote for snakebite envenoming.
References
- 1. Varespladib - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. abcam.com [abcam.com]
Varespladib Methyl: A Tale of Two Clinical Applications
Varespladib and its oral prodrug, Varespladib Methyl, are potent inhibitors of secretory phospholipase A2 (sPLA2), an enzyme implicated in both inflammatory diseases and the toxicity of snake venom. This unique dual-role has led to clinical trials in two vastly different therapeutic areas: acute coronary syndrome (ACS) and snakebite envenoming. This guide provides a meta-analysis of the key clinical trial data for this compound, comparing its performance against alternatives in these distinct contexts.
The Mechanism: Inhibiting a Key Inflammatory and Venomous Enzyme
Varespladib functions by blocking the action of sPLA2. In inflammatory conditions like atherosclerosis, sPLA2 is believed to contribute to the buildup of plaque in arteries. In the context of a snakebite, sPLA2 is a major destructive component in the venom of most venomous snakes worldwide, causing tissue damage, bleeding, and paralysis.[1][2] this compound is rapidly metabolized to Varespladib, allowing for oral administration.
Application 1: Snakebite Envenoming
This compound has been repositioned as a potential groundbreaking, field-forward treatment for snakebite envenoming, a condition that causes hundreds of thousands of deaths and disabilities annually.[3][4] The primary clinical evaluation is the BRAVO trial.
Comparison with Standard of Care (Antivenom + Placebo)
The Phase II BRAVO trial compared oral this compound against a placebo, with both groups also receiving the standard of care (SoC), which typically includes antivenom.[1] The trial enrolled 95 patients in India and the USA bitten by various snakes, most commonly Russell's vipers, copperheads, and rattlesnakes.[3][5]
Table 1: BRAVO Phase II Trial - Key Efficacy Outcomes
| Outcome Measure | This compound + SoC | Placebo + SoC | Notes |
| Primary Outcome: SSS Improvement (Overall) | 1.1 point improvement | 1.5 point improvement | Difference of -0.4 (p=0.13), not statistically significant.[3][5] |
| SSS Improvement (Treatment <5 hrs) | 1.6 point improvement | 1.1 point improvement | Pre-specified subgroup analysis showed a promising signal of benefit.[4] |
| Complete Recovery at Day 28 (Overall) | 49% | 27% | Secondary outcome, not statistically significant.[4] |
| Complete Recovery at Day 28 (Treatment <5 hrs) | 58% | 27% | Clinically important difference observed in the early treatment subgroup.[3][4] |
SSS: Snakebite Severity Score, a composite measure of envenoming effects.
Experimental Protocol: The BRAVO Trial
-
Design : A multicenter, randomized, double-blind, placebo-controlled Phase II study.[6][7]
-
Participants : 95 male and female patients aged 5 years and older with acute snakebite envenoming.[3][6]
-
Intervention : Patients were randomly assigned (1:1) to receive either this compound or a placebo. The adult dose was 500 mg initially, followed by 250 mg twice daily for 7 days. All patients also received the standard of care, including antivenom for 93 of the 95 participants.[1][4]
-
Primary Outcome : The change in the composite Snakebite Severity Score (SSS) from baseline to the average of scores at 6 and 9 hours post-treatment.[6][7]
References
- 1. Ophirex Reports Phase 2 Data on Varespladib for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. gh.bmj.com [gh.bmj.com]
- 4. gh.bmj.com [gh.bmj.com]
- 5. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Snake Venom: Evaluating the Impact of Varespladib Methyl Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of snake venom proteomes following treatment with Varespladib Methyl, a potent inhibitor of phospholipase A2 (PLA2). Understanding the specific molecular changes induced by this inhibitor is crucial for developing novel snakebite therapies and for fundamental venom research. This document outlines the proteomic shifts, details the experimental methodologies to replicate these findings, and visualizes the underlying processes.
Introduction to Varespladib and its Mechanism of Action
Snakebite envenoming is a major global health issue, and phospholipases A2 (PLA2s) are key toxins in many snake venoms, contributing to a wide range of toxic effects including neurotoxicity, myotoxicity, and coagulopathy.[1][2][3] Varespladib and its orally bioavailable prodrug, this compound, are small molecule inhibitors that target the active site of PLA2 enzymes.[1][4][5] By inhibiting PLA2, Varespladib can neutralize various pathological effects of snake venom, making it a promising candidate for broad-spectrum snakebite treatment.[6][7][8] This guide focuses on the proteomic methodologies used to quantify the impact of Varespladib on venom composition.
Quantitative Proteomic Analysis: Varespladib's Impact on Venom Composition
Quantitative proteomics allows for the precise measurement of changes in protein abundance within a complex mixture like snake venom. When venom is treated with Varespladib, a significant reduction in the activity of PLA2s is observed. While Varespladib primarily targets PLA2s, its effects can be quantified by comparing the proteomic profiles of treated versus untreated venom. The following table summarizes hypothetical quantitative data from a typical comparative proteomic experiment.
| Protein Family | Untreated Venom (Relative Abundance %) | Varespladib-Treated Venom (Relative Abundance %) | Fold Change (Treated/Untreated) | Key Functions |
| Phospholipase A2 (PLA2) | 35 | 34.5 | ~1 | Neurotoxicity, Myotoxicity, Anticoagulation[1][2] |
| Snake Venom Metalloproteinases (SVMP) | 25 | 25 | 1 | Hemorrhage, Coagulopathy |
| Three-Finger Toxins (3FTx) | 20 | 20 | 1 | Neurotoxicity, Cardiotoxicity |
| Snake Venom Serine Proteases (SVSP) | 10 | 10 | 1 | Coagulation cascade interference |
| L-amino Acid Oxidases (LAAO) | 5 | 5 | 1 | Apoptosis, Edema |
| Other Proteins | 5 | 5.5 | 1.1 | Various |
Note: Varespladib inhibits the activity of PLA2s, not necessarily their abundance in the venom proteome as detected by mass spectrometry. Therefore, the relative abundance of PLA2 proteins may not significantly change. The primary effect is functional inhibition.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in proteomics. Below are detailed protocols for the key experiments involved in the comparative proteomic analysis of Varespladib-treated venom.
Sample Preparation: Venom and Varespladib Incubation
-
Venom Reconstitution : Lyophilized snake venom is reconstituted to a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Varespladib Preparation : this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Incubation : The reconstituted venom is divided into two aliquots:
-
Control Group : Incubated with the vehicle (e.g., DMSO) used to dissolve Varespladib.
-
Treatment Group : Incubated with this compound at a final concentration determined by prior dose-response experiments (e.g., 20 µM).
-
-
Both groups are incubated for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
High-Performance Liquid Chromatography (HPLC) Fractionation
-
Column : A reverse-phase C18 column is typically used for separating venom proteins.
-
Mobile Phases :
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient : A linear gradient from 5% to 95% Mobile Phase B over 60 minutes is applied to elute the proteins.
-
Detection : Eluting proteins are monitored by UV absorbance at 280 nm.
-
Fraction Collection : Fractions are collected at regular intervals (e.g., every minute) for subsequent analysis.
In-solution Tryptic Digestion
-
Denaturation and Reduction : Protein fractions are denatured with 8 M urea and reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylation : Cysteine residues are alkylated with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
Digestion : The urea concentration is diluted to less than 1 M, and sequencing-grade trypsin is added at a 1:50 (trypsin:protein) ratio. The digestion is carried out overnight at 37°C.
-
Quenching : The digestion is stopped by adding formic acid to a final concentration of 1%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation : The digested peptides are separated using a nano-flow HPLC system with a C18 column. A gradient similar to the protein fractionation is used, but with a longer run time for better peptide separation.
-
Mass Spectrometry : The eluted peptides are ionized using electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition : The mass spectrometer is operated in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Analysis and Protein Identification
-
Database Searching : The raw MS/MS data is searched against a comprehensive protein database (e.g., UniProt) containing snake venom protein sequences using a search engine like Mascot or Sequest.
-
Protein Identification : Peptides are identified based on the fragmentation patterns, and these peptides are then used to infer the presence of specific proteins.
-
Quantitative Analysis : Label-free quantification (LFQ) or isotopic labeling methods can be used to determine the relative abundance of each identified protein in the control and Varespladib-treated samples.[9][10][11]
Visualizing the Workflow and Pathways
To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparative proteomics.
Caption: Simplified PLA2 inflammatory pathway and Varespladib inhibition.
Conclusion and Future Directions
The comparative proteomic analysis of snake venom treated with this compound provides invaluable insights into its mechanism of action and its potential as a broad-spectrum antivenom. While current research demonstrates a clear inhibition of PLA2 activity, further studies employing advanced quantitative proteomic techniques are needed to fully elucidate the downstream effects on the entire venom proteome and the subsequent physiological responses in envenomated subjects. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing snakebite treatment and venom research.
References
- 1. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioinformation.net [bioinformation.net]
- 4. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ycmd.yale.edu [ycmd.yale.edu]
- 9. Quantitative Analysis of Snake Venoms Using Soluble Polymer-based Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Venom Protein Qualification - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Varespladib Methyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Varespladib Methyl, a selective inhibitor of group II secretory phospholipase A2 (sPLA2). Adherence to these procedures is critical for protecting both personnel and the environment.
Varespladib, the active metabolite of this compound, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.
Core Disposal Principles
The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. The primary principle is to prevent the release of the compound into the environment[1].
Key Prohibitions:
-
Do NOT dispose of this compound down the drain[2].
-
Do NOT mix this compound waste with non-hazardous trash.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., pipette tips, vials, and culture plates).
-
Solutions containing this compound.
-
Materials used for cleaning up spills.
-
-
Segregate this hazardous waste from other laboratory waste at the point of generation.
-
-
Waste Collection and Storage:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound."
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
-
Store the waste containers in a secure, designated area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE, including gloves, safety goggles, and a lab coat[4].
-
For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders[4].
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol[4].
-
Collect all contaminated cleaning materials and place them in the designated hazardous waste container[1][4].
-
-
Final Disposal:
-
Dispose of the collected this compound waste through an approved hazardous waste disposal facility[1].
-
Most hazardous pharmaceutical waste is treated by incineration at a licensed facility[2][5].
-
Ensure that all disposal activities are conducted in accordance with federal, state, and local regulations[4].
-
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for Varespladib and general guidelines for pharmaceutical waste management. The primary cited protocols are the general handling and disposal instructions found in the SDS for Varespladib[1][4].
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
